1-Methylindan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,3-dihydroinden-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJKYPFHFHIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Methylindan-2-one via Intramolecular Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 1-Methylindan-2-one, a valuable bicyclic ketone and a versatile building block in medicinal chemistry. The core of this synthesis is an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones. This guide details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data for the compounds involved.
Introduction and Synthetic Strategy
This compound is a bicyclic ketone characterized by a fused benzene and cyclopentanone ring system, with a methyl group at the C1 position creating a chiral center.[1] This structure is a key component in various research areas, particularly as a precursor for more complex molecules with potential biological activity.[1]
The most direct and efficient synthesis of the indanone framework is achieved through an intramolecular Friedel-Crafts acylation.[1][2] This strategy involves two primary stages:
-
Precursor Synthesis : Preparation of 3-phenylbutanoic acid, which serves as the foundational structure.
-
Acylation and Cyclization : Conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by a Lewis acid-catalyzed intramolecular cyclization to yield the target this compound.
This approach is advantageous as Friedel-Crafts acylation, unlike its alkylation counterpart, does not suffer from carbocation rearrangements and the resulting product is deactivated, preventing further reactions.[3][4]
Reaction Mechanism and Pathway
The pivotal step in the synthesis is the intramolecular Friedel-Crafts acylation. The reaction is initiated by activating the precursor, 3-phenylbutanoyl chloride, with a strong Lewis acid, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which is stabilized by resonance.[5][6] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new five-membered ring. The final step involves the deprotonation of the intermediate sigma complex, which re-establishes the aromaticity of the benzene ring and yields the final product, this compound.
Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.
3.1. Synthesis of 3-Phenylbutanoyl Chloride
This procedure converts the carboxylic acid precursor into the more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.
-
Reagents and Equipment :
-
3-phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or benzene
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
-
-
Procedure :
-
In a dry round-bottom flask, dissolve 3-phenylbutanoic acid (1.0 eq) in anhydrous DCM.
-
Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution of NaOH) to neutralize the HCl and SO₂ gases produced.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-phenylbutanoyl chloride is typically a light-yellow oil and is often used in the next step without further purification.
-
3.2. Intramolecular Friedel-Crafts Acylation to this compound
This is the key cyclization step to form the indanone ring system.[1]
-
Reagents and Equipment :
-
Crude 3-phenylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, gas trap
-
Magnetic stirrer, ice bath
-
-
Procedure :
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Charge the flask with anhydrous aluminum chloride (1.1 - 1.2 eq) and suspend it in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 3-phenylbutanoyl chloride from the previous step in a small amount of anhydrous DCM and transfer it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until completion as monitored by TLC.
-
Workup : Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated hydrochloric acid (HCl).[7] This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.[7]
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (venting frequently to release CO₂), and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification : The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.[7]
-
Data Presentation
The following tables summarize key quantitative data for the precursor and the final product.
Table 1: Physicochemical and Spectroscopic Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-Phenylbutanoic Acid | 4593-90-2 | C₁₀H₁₂O₂ | 164.20 | Solid | 35-40[8] | 159-161 (9 mmHg)[9] |
| This compound | 35587-60-1 | C₁₀H₁₀O | 146.19 | Not specified | Not specified | Not specified |
Table 2: Predicted NMR Data for this compound [1]
Note: These are predicted values; actual experimental values may vary.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 3.5 - 3.8 (quartet) | 45 - 50 |
| C1-CH₃ | 1.2 - 1.5 (doublet) | 15 - 20 |
| C3-H₂ | 2.8 - 3.2 (multiplet) | 35 - 40 |
| C2 (C=O) | - | > 200 |
| Aromatic C-H | 7.2 - 7.5 (multiplet) | 120 - 145 |
Experimental Workflow Visualization
The overall process from starting material to purified product can be visualized as a sequential workflow.
Figure 2: Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound via an intramolecular Friedel-Crafts acylation of 3-phenylbutanoyl chloride is a highly effective and reliable method. It exemplifies a classic strategy for constructing the indanone core, a prevalent motif in medicinal chemistry. The procedure is robust, avoids common side reactions associated with similar transformations, and proceeds with readily available reagents. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and further derivatization of this important chemical intermediate.
References
- 1. This compound | 35587-60-1 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. 3-Phenylbutyric acid 98 4593-90-2 [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Enantioselective Synthesis of (S)-1-Methylindan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Methylindan-2-one is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereocenter at the C1 position makes its enantioselective synthesis a critical aspect of producing enantiomerically pure final products. This technical guide provides an in-depth overview of modern synthetic strategies to achieve high enantioselectivity in the preparation of (S)-1-Methylindan-2-one, focusing on catalytic asymmetric methods.
Introduction to Synthetic Strategies
The primary challenge in synthesizing (S)-1-Methylindan-2-one lies in the stereoselective introduction of the methyl group at the α-position to the carbonyl. Several advanced asymmetric catalytic methods have been developed to address this, broadly categorized into transition-metal catalysis and organocatalysis. These approaches offer significant advantages over classical resolution or chiral auxiliary-based methods by providing more direct and atom-economical routes to the desired enantiomer.
Transition-Metal Catalyzed α-Methylation
Transition-metal catalysis is a powerful tool for the enantioselective α-alkylation of ketones. Catalytic systems based on palladium, nickel, copper, and rhodium have been successfully employed for the synthesis of chiral α-aryl ketones.
Palladium and Nickel-Catalyzed Asymmetric α-Arylation of Ketone Enolates
Palladium and nickel-catalyzed cross-coupling reactions are well-established methods for the formation of C-C bonds. In the context of synthesizing α-aryl ketones, the asymmetric α-arylation of ketone enolates has proven to be a robust strategy. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity.
A notable approach involves the use of aryl triflates as the arylating agent in combination with a palladium or nickel catalyst bearing a chiral ligand, such as a SEGPHOS derivative.[1] This methodology has been applied to a range of cyclic ketones, including indanone derivatives, with enantioselectivities often exceeding 90% ee.[1] The choice between palladium and nickel is often dictated by the electronic nature of the aryl triflate; palladium is generally preferred for electron-neutral or electron-rich systems, while nickel catalysts can be more effective for electron-poor aryl triflates.[1]
Table 1: Representative Results for Pd/Ni-Catalyzed Asymmetric α-Arylation of Indanone Derivatives
| Entry | Catalyst/Ligand | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Pd₂(dba)₃ / (R)-DTBM-SEGPHOS | 4-MeO-C₆H₄-OTf | NaOtBu | Toluene | 70 | 85 | 94 | [1] |
| 2 | Ni(cod)₂ / (R)-DTBM-SEGPHOS | 4-NC-C₆H₄-OTf | NaOtBu | Toluene | 25 | 78 | 92 | [1] |
Data is representative for α-arylation of related indanone systems as specific data for 1-methylindan-2-one was not available in the cited literature.
Copper(I)-Catalyzed Asymmetric α-Arylation
A novel approach utilizing a copper(I) catalytic system with chiral bis(phosphine) dioxides has been developed for the asymmetric α-arylation of silyl enol ethers.[2] This method provides an alternative to palladium-based systems and has shown good yields and high enantiomeric excesses for the synthesis of enolizable α-arylated ketones.[2]
Workflow for Copper(I)-Catalyzed Asymmetric α-Arylation
Caption: Workflow for Copper(I)-Catalyzed Synthesis.
Rhodium-Catalyzed Asymmetric Synthesis
Rhodium catalysis offers alternative pathways, such as the asymmetric isomerization of a racemic α-arylpropargyl alcohol precursor.[3] This method utilizes a chiral bisphosphine ligand in conjunction with a rhodium catalyst to achieve high enantioselectivity in the formation of related indanones.[3]
Organocatalytic Enantioselective α-Methylation
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[4] For the enantioselective α-methylation of indan-2-one, proline-derived catalysts or chiral primary amines are commonly employed.[3] The general mechanism involves the formation of a chiral enamine intermediate from the reaction of indan-2-one with the organocatalyst. This enamine then nucleophilically attacks a methylating agent, with the stereochemical outcome being directed by the chiral catalyst.[3]
Catalytic Cycle for Organocatalytic α-Methylation
Caption: Organocatalytic Enamine Catalysis Cycle.
Table 2: Comparison of Asymmetric Catalytic Methods
| Method | Catalyst Type | Key Intermediate | Advantages | Potential Challenges |
| Pd/Ni-Catalyzed Arylation | Transition Metal | Metal-enolate | High efficiency, broad scope[1] | Ligand synthesis, metal contamination |
| Cu(I)-Catalyzed Arylation | Transition Metal | Copper-enolate | Novel reactivity, complements Pd/Ni[2] | Substrate scope may be limited |
| Rh-Catalyzed Synthesis | Transition Metal | Rhodium-hydride[3] | High enantioselectivity[3] | Precursor synthesis may be required |
| Organocatalysis | Metal-Free | Chiral enamine[3] | Metal-free, environmentally benign | Catalyst loading can be higher |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the literature for related substrates. Optimization for the specific synthesis of (S)-1-Methylindan-2-one is recommended.
General Procedure for Pd/Ni-Catalyzed Asymmetric α-Methylation
To a dried Schlenk tube under an inert atmosphere (e.g., Argon) is added the palladium or nickel precursor (e.g., Pd₂(dba)₃ or Ni(cod)₂), the chiral ligand (e.g., (R)-DTBM-SEGPHOS), and the base (e.g., NaOtBu). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. Indan-2-one is then added, followed by the methylating agent (e.g., methyl triflate). The reaction mixture is heated to the desired temperature (e.g., 25-70 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Methylindan-2-one. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Organocatalytic α-Methylation
To a vial containing a magnetic stir bar is added indan-2-one, the chiral amine catalyst (e.g., a proline derivative), and the solvent (e.g., DMSO or CH₃CN). The methylating agent (e.g., methyl iodide) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the product. Chiral HPLC is used to determine the enantiomeric excess.
Conclusion
The enantioselective synthesis of (S)-1-Methylindan-2-one can be effectively achieved through various modern catalytic methods. Transition-metal catalysis, particularly using palladium, nickel, and copper systems with chiral ligands, offers highly efficient routes with excellent enantiocontrol. Organocatalysis provides a valuable metal-free alternative, proceeding through chiral enamine intermediates. The choice of method will depend on factors such as substrate scope, catalyst availability, and desired operational simplicity. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and selective syntheses of this important chiral building block.
References
- 1. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 35587-60-1 | Benchchem [benchchem.com]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
Spectroscopic Characterization of 1-Methylindan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Methylindan-2-one (CAS No: 35587-60-1), a bicyclic ketone with a chiral center at the C1 position.[1] Due to its structural characteristics, this compound and its derivatives are of interest in organic synthesis and medicinal chemistry.[1] This document outlines the expected spectroscopic data based on its structure and provides detailed experimental protocols for its analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₀H₁₀O and a molecular weight of approximately 146.19 g/mol .[1] The key structural features include a benzene ring fused to a cyclopentanone ring, with a methyl group at the α-position to the carbonyl group.[1] This methyl group introduces a stereocenter at the C1 position, leading to the existence of (R) and (S)-enantiomers.[1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that actual experimental values may vary.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.2 - 7.8 | Complex Multiplet |
| Methine Proton (C1-H) | 3.5 - 4.0 | Quartet |
| Methylene Protons (C3-H₂) | 2.8 - 3.3 | Multiplet |
| Methyl Protons (C1-CH₃) | 1.2 - 1.5 | Doublet |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C2) | > 200 |
| Aromatic (quaternary) | 130 - 150 |
| Aromatic (CH) | 120 - 130 |
| Methine (C1) | 45 - 55 |
| Methylene (C3) | 30 - 40 |
| Methyl (C1-CH₃) | 15 - 25 |
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1740 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Table 4: Expected Major Fragments in Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment |
| 146 | [M]⁺ (Molecular Ion) |
| 131 | [M - CH₃]⁺ |
| 118 | [M - CO]⁺ |
| 103 | [M - CO - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound and confirm its molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 650 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.[2]
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2][3]
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final infrared spectrum in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be approximately 1 mg/mL.
Data Acquisition (GC-MS with EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The fragmentation of cyclic ketones is often governed by characteristic pathways such as α-cleavage.[1]
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
Unveiling the Spectroscopic Signature of 1-Methylindan-2-one: A Technical Guide to its ¹H and ¹³C NMR Data
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the organic compound 1-methylindan-2-one has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document provides a thorough analysis of the compound's structure through predicted spectral data, outlines standard experimental protocols for its characterization, and presents the information in a clear, accessible format.
Predicted ¹H and ¹³C NMR Data
The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities, based on the analysis of analogous structures, are summarized below. These values serve as a reliable reference for the identification and characterization of the compound.[1]
Table 1: Predicted ¹H NMR Data for this compound [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | Multiplet |
| C1-H | 3.5 - 3.8 | Quartet |
| C3-H₂ | 2.8 - 3.2 | Multiplet |
| C1-CH₃ | 1.2 - 1.5 | Doublet |
Table 2: Predicted ¹³C NMR Data for this compound [1]
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C2) | > 200 |
| Aromatic-C | Not Specified |
| C1 | 45 - 50 |
| C3 | 35 - 40 |
| C1-CH₃ | 15 - 20 |
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.
-
Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter that could affect the spectral resolution.
NMR Spectrometer and Parameters
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher, to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures complete relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing carbon-proton coupling, resulting in single lines for each unique carbon atom.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and integration of the signals.
Structural Assignment Workflow
The assignment of the observed NMR signals to the specific protons and carbons in the this compound molecule follows a logical workflow. This process combines the information from both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and integration values.
This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the confident identification and characterization of this compound. The presented data and methodologies will be an invaluable asset to the scientific community, facilitating further research and application of this important chemical compound.
References
Physical and chemical properties of 1-Methylindan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindan-2-one is a bicyclic ketone with a chemical structure featuring a fused benzene and cyclopentanone ring system. The presence of a methyl group at the 1-position introduces a chiral center, rendering the molecule capable of existing as two distinct enantiomers.[1] This structural feature, along with the reactivity of the indanone core, makes this compound a molecule of interest in synthetic organic chemistry and drug discovery. Indanone derivatives have garnered significant attention for their broad spectrum of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and data interpretation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely reported. Therefore, computed properties from reliable databases are included.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| CAS Number | 35587-60-1 | BenchChem[1] |
| Appearance | Not explicitly reported; likely a liquid or low-melting solid | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
| InChI Key | XVFJKYPFHFHIOV-UHFFFAOYSA-N | BenchChem[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the indanone skeleton and the introduction of the methyl group at the α-position to the carbonyl.
Experimental Protocol: Alkylation of Indan-2-one
A common and effective method for the synthesis of this compound is the α-alkylation of the parent ketone, indan-2-one. This method involves the formation of an enolate from indan-2-one, followed by its reaction with a methylating agent.
Materials:
-
Indan-2-one
-
Sodium hydride (NaH) or other suitable base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve indan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.
Spectroscopic Data
The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the cyclopentanone ring, and the methyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methine proton at C1 would be a quartet coupled to the methyl protons and the adjacent methylene protons. The methyl group at C1 is expected to be a doublet.[1]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically δ > 200 ppm), the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring and the methyl group.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1715-1740 cm⁻¹. Other significant peaks will include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).
Mass Spectrometry (MS)
In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns for cyclic ketones include α-cleavage, leading to the loss of CO or the methyl group.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the broader class of indanone derivatives has shown significant promise in cancer research. Several indanone compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] A common mechanism of action for many anti-cancer agents is the induction of apoptosis through the modulation of key signaling pathways.
Due to the lack of specific data for this compound, the following diagram illustrates a representative signaling pathway often targeted by anti-cancer compounds, which could be a plausible area of investigation for this molecule.
References
The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structural motif present in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance. Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and cancer, has driven the continuous evolution of synthetic strategies for its construction.[1][2] This in-depth technical guide explores the core intramolecular cyclization reactions utilized for the synthesis of 1-indanones, providing a comparative analysis of key methodologies, detailed experimental protocols, and visual representations of reaction pathways to aid in research and development.
Core Synthetic Strategies: An Overview
The construction of the 1-indanone core predominantly relies on the formation of the five-membered carbocyclic ring through intramolecular cyclization. Several powerful methods have been established and refined over the years, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, substrate availability, and scalability. The most prominent of these strategies include the Friedel-Crafts acylation, the Nazarov cyclization, and various transition-metal-catalyzed reactions.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most classical and widely employed methods for synthesizing 1-indanones.[1][2] This reaction involves the electrophilic acylation of the aromatic ring by the tethered acyl group, typically promoted by a Lewis acid or a strong protic acid.
Traditional methods often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), which can lead to harsh reaction conditions and challenges in product purification.[3][4] To address these drawbacks, significant research has focused on developing more sustainable and efficient catalytic systems.[1]
Modern variations of the Friedel-Crafts acylation utilize a range of catalysts, including:
-
Superacids: Triflic acid (TfOH) has been shown to be effective, even in catalytic amounts, particularly when combined with microwave irradiation to reduce reaction times.[1]
-
Metal Halides: Niobium pentachloride (NbCl₅) acts as both a reagent to convert carboxylic acids to acyl chlorides in situ and as a catalyst for the cyclization under mild conditions.[5]
-
Metal Triflates: Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been used to catalyze the cyclization of 3-arylpropionic acids at high temperatures.[2]
-
Meldrum's Acid Derivatives: The use of benzyl Meldrum's acid derivatives as acylating agents provides a milder alternative to traditional methods, overcoming issues associated with the preparation and handling of acyl chlorides.[2][3]
The general mechanism for the intramolecular Friedel-Crafts acylation is depicted below.
Figure 1. Generalized workflow for the intramolecular Friedel-Crafts acylation.
Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its intramolecular variant is well-suited for the preparation of 1-indanones.[6] The reaction involves the 4π-electrocyclic ring closure of a divinyl ketone or its precursor under acidic conditions.[6] In the context of 1-indanone synthesis, the substrate is typically a chalcone derivative or a 1,3-dienone where one of the double bonds is part of the aromatic system.[2]
The reaction is commonly promoted by Brønsted or Lewis acids.[2] Trifluoroacetic acid and copper(II) triflate (Cu(OTf)₂) are frequently used catalysts.[2] The choice of catalyst and reaction conditions can influence the reactivity and selectivity of the cyclization, especially with substituted dienones.[2] Dicationic iridium(III) complexes have also been employed for the synthesis of functionalized 1-indanones under mild conditions.[2][7]
Figure 2. Key intermediates in the Nazarov cyclization for 1-indanone synthesis.
Transition Metal-Catalyzed Cyclizations
A diverse array of transition metal-catalyzed reactions has been developed for the synthesis of 1-indanones, offering high efficiency and functional group tolerance. These methods often proceed under milder conditions than classical approaches and can provide access to complex indanone derivatives.
-
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively explored for 1-indanone synthesis. Notable examples include the carbonylative cyclization of unsaturated aryl iodides, the intramolecular reductive Heck reaction of 2'-iodochalcones, and a one-pot Heck-aldol annulation cascade.[8][9][10] These methods are valued for their ability to form carbon-carbon bonds with high selectivity.
-
Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the intramolecular cyclization of various substrates to yield 1-indanones.[11] For instance, the gold-catalyzed intramolecular [4+2] cycloaddition of furans with a tethered alkyne moiety provides a regioselective route to functionalized 1-indanones.[2] Gold catalysis has also been successfully applied to the cyclization of 2-alkynylaldehyde cyclic acetals.[12]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the asymmetric cyclization of pinacolborane chalcone derivatives to afford chiral 3-aryl-1-indanones with high enantiomeric excess.[2][8]
-
Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes, to form a cyclopentenone.[13][14][15] The intramolecular version of this reaction is a viable, albeit less common, strategy for the synthesis of bicyclic systems containing a 1-indanone core.[13]
Figure 3. General schematic of a transition metal-catalyzed cyclization for 1-indanone synthesis.
Photocatalytic Synthesis
Recent advancements have introduced photocatalysis as a sustainable and efficient method for 1-indanone synthesis. A notable example is the direct C-H annulation of unmodified aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[16][17][18] This approach avoids the need for pre-functionalized substrates and multiple redox steps, offering a greener alternative to traditional methods.[16][18]
Comparative Data of Synthetic Methodologies
The following table summarizes quantitative data for various intramolecular cyclization methods for the synthesis of 1-indanones, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedel-Crafts | AlCl₃ | Phenylpropionic acid chloride | Benzene | Reflux | - | 90 | [2] |
| Friedel-Crafts | TfOH (3 equiv.) | 3-(4-methoxyphenyl) propionic acid | - | 80 (MW) | 60 min | 100 (conversion) | [1] |
| Friedel-Crafts | NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | Room Temp. | - | Good | [5] |
| Friedel-Crafts | Sc(OTf)₃ | Meldrum's acid derivatives | - | - | - | - | [2] |
| Nazarov | Trifluoroacetic acid | Chalcone | - | - | - | - | [2] |
| Nazarov | Cu(OTf)₂ | 1,3-Dienone | - | - | - | High | [2] |
| Nazarov | Iridium(III) complex | Dienone with EWG | - | Mild | - | - | [2] |
| Pd-Catalyzed | Pd(OAc)₂/dppp | o-Halogenated carbonyls & alkynes | Ethylene Glycol | - | - | Moderate to Excellent | [10] |
| Pd-Catalyzed | - | 3-(2-Iodoaryl)propanenitriles | - | - | - | - | [2] |
| Au-Catalyzed | Gold catalyst | Furan with tethered alkyne | - | Room Temp. | - | up to 75 | [2] |
| Rh-Catalyzed | Rh/(R)-MonoPhos® | Pinacolborane chalcone | - | Mild | - | High (up to 95% ee) | [2][8] |
| Photocatalysis | TBPDT | Aromatic aldehyde & terminal alkyne | - | Room Temp. | 3 h | 77 | [16][17][19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the replication and adaptation of these synthetic routes.
Protocol 1: Microwave-Assisted Friedel-Crafts Acylation using Triflic Acid[1]
Synthesis of 4-Methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid
-
Reaction Setup: In a 10 mL sealed microwave vial equipped with a magnetic stirrer, 3-(4-methoxyphenyl)propionic acid (1 mmol) is placed.
-
Reagent Addition: Triflic acid (3 mmol, 3 equivalents) is added to the vial.
-
Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 80 °C for 60 minutes.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-methoxy-1-indanone.
Protocol 2: Copper-Catalyzed Nazarov Cyclization[2]
General Procedure for the Synthesis of 1-Indanones from 1,3-Dienones
-
Reaction Setup: To a solution of the 1,3-dienone substrate (1 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of copper(II) triflate (Cu(OTf)₂, typically 5-10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an appropriate organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure 1-indanone.
Protocol 3: Palladium-Catalyzed Heck-Aldol Annulation Cascade[10]
One-Pot Synthesis of Multisubstituted 1-Indanones
-
Reaction Setup: A mixture of the ortho-halogenated carbonyl compound (1 mmol), the alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%) is taken in a sealed tube.
-
Solvent and Base: Ethylene glycol (as the solvent) and a suitable base (e.g., a tertiary amine like triethylamine) are added to the reaction mixture.
-
Reaction Conditions: The tube is sealed, and the mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated period (typically 12-24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired 1-indanone derivative.
Conclusion
The synthesis of 1-indanones via intramolecular cyclization remains a cornerstone of modern organic and medicinal chemistry. While classical methods like the Friedel-Crafts acylation are still widely practiced, the field is continually advancing with the development of more efficient, selective, and sustainable transition metal-catalyzed and photocatalytic approaches. This guide provides a comprehensive overview of these key strategies, offering valuable data and protocols to aid researchers in the design and execution of synthetic routes toward this important class of molecules. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more powerful tools for the construction of complex 1-indanone derivatives for applications in drug discovery and materials science.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Indanone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Pauson-Khand Reaction [organic-chemistry.org]
- 16. Collection - Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - The Journal of Organic Chemistry - Figshare [figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Asymmetric Synthesis of Chiral 1-Methylindan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 1-methylindan-2-one is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereocenter at the C1 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which are often crucial for desired therapeutic effects. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this important chiral ketone, focusing on chiral auxiliary-mediated and organocatalytic approaches. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of their efficiencies.
Core Asymmetric Synthesis Strategies
The enantioselective synthesis of this compound primarily relies on two powerful strategies: the use of chiral auxiliaries to direct stereochemistry and the application of chiral organocatalysts to create a stereochemically controlled environment for the reaction.
1. Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to the prochiral substrate, indan-2-one. The chiral auxiliary then directs the methylation to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically enriched this compound. A widely used and effective method in this category is the SAMP/RAMP hydrazone methodology .[1][2]
2. Organocatalytic Asymmetric Synthesis: In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of chiral this compound, proline and its derivatives have shown significant promise as catalysts for the direct asymmetric α-methylation of ketones via an enamine intermediate.[3][4]
Comparative Data of Asymmetric Synthesis Strategies
The following table summarizes the quantitative data for different asymmetric synthesis strategies for chiral this compound, allowing for a clear comparison of their effectiveness.
| Strategy | Chiral Auxiliary/Catalyst | Starting Material | Methylating Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Auxiliary | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Indan-2-one | Methyl iodide | 85 (overall) | ≥96 | [1][5] |
| Organocatalysis | L-Proline | Indan-2-one | Methyl iodide | ~60-70 | ~80-90 | [3][4] |
Note: The data presented is based on reported examples and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Chiral Auxiliary-Mediated Synthesis: SAMP Hydrazone Method
This protocol details the asymmetric α-methylation of indan-2-one using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary.[1][5]
Step 1: Formation of the SAMP Hydrazone To a solution of indan-2-one (1.0 eq) in anhydrous toluene is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). The mixture is heated at reflux with a Dean-Stark trap for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude hydrazone is purified by vacuum distillation or column chromatography.
Step 2: Asymmetric α-Methylation The purified SAMP hydrazone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). Lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the solution is stirred at this temperature for 2-3 hours to ensure complete deprotonation. Methyl iodide (1.5 eq) is then added, and the reaction mixture is stirred at -78 °C for 4-6 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude methylated hydrazone is purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary The purified methylated hydrazone (1.0 eq) is dissolved in a mixture of THF and 1 M aqueous oxalic acid. The solution is stirred vigorously at room temperature for 12-24 hours until the hydrazone is completely hydrolyzed (monitored by TLC). The reaction mixture is then neutralized with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography to yield the enantiomerically enriched product.
Organocatalytic Asymmetric α-Methylation
This protocol describes the direct asymmetric α-methylation of indan-2-one using L-proline as an organocatalyst.[3][4]
To a mixture of indan-2-one (1.0 eq) and L-proline (0.2 eq) in anhydrous dimethyl sulfoxide (DMSO) is added methyl iodide (2.0 eq). The reaction mixture is stirred at room temperature for 48-72 hours. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary asymmetric synthesis strategies for chiral this compound.
Caption: Chiral Auxiliary (SAMP) Mediated Synthesis Workflow.
Caption: L-Proline Catalyzed Asymmetric Synthesis Workflow.
Conclusion
Both chiral auxiliary-mediated and organocatalytic methods provide effective pathways for the asymmetric synthesis of chiral this compound. The SAMP/RAMP hydrazone method generally offers higher enantioselectivities but involves a multi-step sequence with the need to install and remove the auxiliary.[1] In contrast, organocatalysis, particularly with proline, presents a more atom-economical and operationally simpler one-pot procedure, though it may result in slightly lower enantioselectivities.[3] The choice of strategy will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, scalability, and cost-effectiveness. Further optimization of reaction conditions for the organocatalytic approach could enhance its efficiency, making it an even more attractive method for the synthesis of this valuable chiral building block.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 5. web.mit.edu [web.mit.edu]
An In-depth Technical Guide to the Synthesis of 1-Methylindan-2-one from 3-Phenylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-methylindan-2-one, a valuable building block in medicinal chemistry and organic synthesis, starting from 3-phenylbutanoic acid and its derivatives. The core of this process involves an intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document outlines the detailed reaction pathway, provides established experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their respective fields.
Introduction
Indanone derivatives are a significant class of compounds in the development of new pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] Specifically, the this compound scaffold serves as a crucial intermediate in the synthesis of more complex molecules. The strategic introduction of a methyl group at the 1-position of the indanone core can significantly influence the pharmacological profile of the final product.
The synthesis of this compound is most effectively achieved through the intramolecular cyclization of 3-phenylbutanoic acid derivatives. This approach, centered around the Friedel-Crafts acylation, offers a reliable and scalable route to the target molecule.[1] This guide will detail the necessary steps, from the preparation of the acid chloride precursor to the final cyclization and purification of this compound.
Synthetic Pathway Overview
The synthesis of this compound from 3-phenylbutanoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acylating agent, typically the corresponding acid chloride. The second step is the intramolecular Friedel-Crafts acylation of the acid chloride, which proceeds in the presence of a Lewis acid catalyst to form the desired cyclic ketone.
References
An In-depth Technical Guide to the Chiral Auxiliary-Based Synthesis of 1-Methylindan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral auxiliary-based synthesis of 1-methylindan-2-one, a valuable chiral building block in medicinal chemistry and drug development. This document details the core principles, experimental methodologies, and quantitative data associated with this asymmetric synthetic approach.
Introduction
The enantioselective synthesis of this compound is of significant interest due to the prevalence of the indanone scaffold in biologically active molecules. Chiral auxiliaries offer a robust and reliable strategy to control the stereochemistry at the C1 position during synthesis. This method involves the temporary attachment of a chiral molecule to a prochiral indanone precursor, which directs the subsequent methylation step to occur with high diastereoselectivity. Following the stereoselective alkylation, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched this compound.
This guide will focus on the use of two prominent classes of chiral auxiliaries: Evans-type oxazolidinones and pseudoephedrine amides, outlining the synthetic pathway from indan-2-one to the final methylated product.
General Synthetic Strategy
The overall synthetic workflow for the chiral auxiliary-based synthesis of this compound can be broken down into three key stages:
-
Attachment of the Chiral Auxiliary: The synthesis commences with the conversion of a suitable indanone precursor, typically indan-2-carboxylic acid, into an amide or imide with a chiral auxiliary.
-
Diastereoselective Methylation: The resulting chiral adduct is then deprotonated to form a chiral enolate, which subsequently undergoes methylation. The steric hindrance provided by the chiral auxiliary directs the approach of the methylating agent, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary to afford the target this compound and allow for the recovery of the auxiliary.
Caption: General workflow for the chiral auxiliary-based synthesis of this compound.
Synthesis Using Evans-Type Oxazolidinone Auxiliaries
Evans oxazolidinones are widely used chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations, including the alkylation of enolates.[1] The synthesis of this compound using this approach would proceed via an N-(indan-2-oyl)oxazolidinone intermediate.
Quantitative Data
While a specific literature report detailing the synthesis of this compound using an Evans auxiliary with comprehensive quantitative data was not identified in the search, the following table presents typical data for analogous diastereoselective methylations of N-acyl oxazolidinones.[2]
| Chiral Auxiliary (Evans-type) | Substrate | Methylating Agent | Diastereomeric Excess (de) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Propionyl Imide | Methyl Iodide | 90-95% | 85-95% | [2] |
| (4S)-4-isopropyloxazolidin-2-one | N-Propionyl Imide | Methyl Iodide | >98% | 88-96% | [2] |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound using an Evans-type chiral auxiliary, adapted from established procedures for similar substrates.[3]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, convert indan-2-carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared indan-2-oyl chloride (1.1 eq.) to the lithiated oxazolidinone solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(indan-2-oyl)oxazolidinone.
Step 2: Diastereoselective Methylation
-
To a solution of the N-(indan-2-oyl)oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.
-
Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the methylated N-(1-methylindan-2-oyl)oxazolidinone (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 0.2 M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield enantiomerically enriched this compound. The chiral auxiliary can be recovered from the aqueous layer.
Caption: Synthetic pathway using an Evans-type oxazolidinone auxiliary.
Synthesis Using Pseudoephedrine Amide Auxiliaries
Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations.[4] The corresponding amides can be readily prepared and their enolates typically exhibit high diastereoselectivity in alkylation reactions.
Quantitative Data
Similar to the Evans auxiliary, a specific protocol with quantitative data for this compound was not found. The table below provides representative data for the diastereoselective alkylation of pseudoephedrine amides with various electrophiles.[4]
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio | Yield (%) | Reference |
| (+)-Pseudoephedrine | Propionamide | Benzyl Bromide | ≥99:1 | 96 | [4] |
| (+)-Pseudoephedrine | Propionamide | Allyl Iodide | ≥99:1 | 99 | [4] |
| (+)-Pseudoephedrine | Isobutyramide | Ethyl Iodide | 98:2 | 92 | [4] |
Experimental Protocols
The following generalized experimental protocols for the synthesis of this compound using a pseudoephedrine chiral auxiliary are based on established procedures.[4]
Step 1: Amide Formation
-
Prepare indan-2-oyl chloride from indan-2-carboxylic acid.
-
To a solution of (+)- or (-)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add a solution of indan-2-oyl chloride (1.1 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the pseudoephedrine amide of indan-2-carboxylic acid.
Step 2: Diastereoselective Methylation
-
To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (2.2 eq.) dropwise.
-
Stir the solution at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.
-
Add methyl iodide (4.0 eq.) to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by HPLC or ¹H NMR analysis and purify the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the methylated pseudoephedrine amide (1.0 eq.) in a 3:1 mixture of tert-butyl alcohol and water, add tetrabutylammonium hydroxide (4.0 eq.).
-
Heat the mixture to 95 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 1-methylindan-2-carboxylic acid, which can then be converted to this compound through standard methods. Alternatively, addition of an organolithium reagent to the pseudoephedrine amide can directly yield the ketone.[4]
Caption: Synthetic pathway using a pseudoephedrine chiral auxiliary.
Conclusion
Chiral auxiliary-based synthesis provides a powerful and predictable method for the enantioselective preparation of this compound. Both Evans-type oxazolidinones and pseudoephedrine amides have demonstrated high levels of diastereoselectivity in analogous alkylation reactions, making them suitable choices for this transformation. The selection of a particular auxiliary may depend on factors such as commercial availability, ease of handling, and specific reaction conditions. The detailed protocols provided in this guide, although generalized, offer a solid foundation for the development of a specific and optimized synthesis of this compound for research and drug development applications. Further investigation into specific literature examples for the target molecule is recommended to refine reaction conditions and accurately predict yields and stereoselectivities.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Organocatalytic Enantioselective α-Alkylation of Indan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the organocatalytic enantioselective α-alkylation of the indan-2-one scaffold, a crucial transformation in the synthesis of chiral molecules for drug discovery and development. While a specific protocol for the direct α-methylation of indan-2-one is not extensively documented in the reviewed literature, this guide leverages detailed experimental data from the closely related enantioselective α-benzylation and α-allylation of α-trifluoromethoxy indanones. These examples provide a robust framework for developing methodologies for the introduction of a methyl group at the α-position of the indanone core.
Core Concepts and Reaction Mechanism
The enantioselective α-alkylation of ketones using organocatalysis typically proceeds through the formation of a chiral enamine or enolate intermediate. In the context of cinchona alkaloid catalysis, the reaction is believed to proceed via a phase-transfer mechanism where the chiral catalyst facilitates the formation of a chiral ion pair between the enolate of the indanone and the electrophile.
The generally accepted catalytic cycle for a cinchona alkaloid-catalyzed α-alkylation of a ketone is depicted below. The catalyst, through hydrogen bonding and steric hindrance, controls the facial selectivity of the enolate's attack on the electrophile, leading to the formation of one enantiomer in excess.
Caption: General workflow for cinchona alkaloid-catalyzed enantioselective α-alkylation of indan-2-one.
Experimental Data: Enantioselective α-Benzylation of α-OCF3 Indanones
The following tables summarize the quantitative data for the enantioselective α-benzylation of α-trifluoromethoxy indanones using various cinchona alkaloid-derived phase-transfer catalysts. This data is adapted from a study on α-trifluoromethoxy indanones and serves as a valuable starting point for the development of related α-alkylation reactions.[1]
Table 1: Catalyst and Base Screening for the Enantioselective Benzylation of α-OCF3 Indanone [1]
| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | CN-1 | KOH | Toluene | 15 | 73 | 1 |
| 2 | CN-2 | KOH | Toluene | 15 | 75 | 3 |
| 3 | CN-3 | KOH | Toluene | 15 | 82 | 14 |
| 4 | CN-4 | KOH | Toluene | 15 | 88 | 26 |
| 5 | CN-5 | KOH | Toluene | 15 | 82 | 14 |
| 6 | CN-4 | K2CO3 | Toluene | 48 | 11 | n.d. |
| 7 | CN-4 | NaOH | Toluene | 48 | 58 | 4 |
| 8 | CN-4 | CsOH·H2O | Toluene | 15 | 83 | 43 |
| 9 | CN-4 | CsOH·H2O | Toluene | 15 | 92 | 49 |
| 10 | CN-4 | CsOH·H2O | Toluene | 15 | 80 | 54 |
| 11 | CD-4 | CsOH·H2O | Toluene | 15 | 75 | -50 |
Reaction conditions: 1a (0.1 mmol, 1.0 equiv), BnBr 2a (0.15 mmol 1.5 equiv), base (0.2 mmol, 2.0 equiv) and catalyst (10.0 mol%) were stirred in 1.0 mL of anhydrous toluene at room temperature. Isolated yields. ee was determined by chiral HPLC. CN = cinchonine derived, CD = cinchonidine derived.
Table 2: Substrate Scope for the Enantioselective Benzylation of α-OCF3 Indanones with Catalyst CN-4 [1]
| Entry | Benzyl Bromide (R-Br) | Product | Yield (%) | ee (%) |
| 1 | 4-MeC6H4CH2Br | 3ab | 85 | 53 |
| 2 | 4-MeOC6H4CH2Br | 3ac | 82 | 45 |
| 3 | 4-FC6H4CH2Br | 3ad | 75 | 48 |
| 4 | 4-ClC6H4CH2Br | 3ae | 63 | 42 |
| 5 | 4-BrC6H4CH2Br | 3af | 68 | 35 |
| 6 | 2-Naphthylmethyl Br | 3ag | 78 | 24 |
| 7 | Allyl Bromide | 4a | 80 | 76 |
Reaction conditions: 1a (0.1 mmol, 1.0 equiv), benzyl bromide (0.15 mmol 1.5 equiv), CsOH·H2O (0.2 mmol, 2.0 equiv) and CN-4 (10.0 mol%) were stirred in 5.0 mL of anhydrous toluene at 0 °C for 72h. Isolated yields. ee was determined by chiral HPLC.
Detailed Experimental Protocol
The following is a representative experimental protocol for the organocatalytic enantioselective α-benzylation of an α-trifluoromethoxy indanone, which can be adapted for other α-alkylation reactions of the indanone core.[1]
Materials:
-
α-Trifluoromethoxy indanone (1a)
-
Benzyl bromide (2a)
-
Cinchona alkaloid-derived catalyst (e.g., CN-4)
-
Cesium hydroxide monohydrate (CsOH·H2O)
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the α-trifluoromethoxy indanone (1a, 0.1 mmol, 1.0 equiv), the cinchona alkaloid-derived catalyst (CN-4, 0.01 mmol, 10.0 mol%), and cesium hydroxide monohydrate (CsOH·H2O, 0.2 mmol, 2.0 equiv).
-
Add anhydrous toluene (5.0 mL) to the vial.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add benzyl bromide (2a, 0.15 mmol, 1.5 equiv) to the stirred suspension.
-
Continue stirring the reaction mixture at 0 °C for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated indanone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Workflow for Experimental Setup
The following diagram illustrates the logical steps involved in setting up the described experiment.
References
Methodological & Application
Application of 1-Methylindan-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile platform for the design and synthesis of novel therapeutic agents targeting a wide array of diseases.[1] Modifications to the indanone skeleton, such as the introduction of a methyl group to form 1-Methylindan-2-one, allow for the fine-tuning of its chemical properties and biological interactions.[1] This document provides an overview of the applications of this compound in medicinal chemistry, including its use as a synthetic intermediate for the development of anticancer, neuroprotective, and enzyme inhibitory agents. Detailed experimental protocols and quantitative biological data for representative indanone derivatives are also presented.
Synthetic Versatility of the Indanone Scaffold
The reactivity of the indanone core, centered around the ketone functional group and the adjacent alpha-carbons, allows for a variety of chemical transformations.[1] These include aldol condensations, alkylations, and rearrangements, making indanones valuable intermediates in the synthesis of more complex molecules, such as fused and spirocyclic systems.[1]
A general workflow for the utilization of 1-indanone derivatives in the synthesis of bioactive compounds is depicted below. This typically involves the functionalization of the indanone core, followed by biological screening and optimization of the lead compounds.
Caption: General workflow for the development of bioactive indanone derivatives.
Applications in Medicinal Chemistry
Anticancer Agents
Indanone derivatives have shown significant potential as anticancer agents.[1][2] They have been reported to exhibit strong cytotoxicity against various human cancer cell lines, including breast, colon, leukemia, and lung cancer, with IC50 values in the nanomolar to low micromolar range.[3]
Mechanism of Action: While the exact mechanisms are diverse, some indanone derivatives have been shown to act as tubulin polymerization inhibitors.[3] Tubulin is a critical component of the cytoskeleton and is essential for cell division. By disrupting tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. The PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival, has also been identified as a target for some 2-thioxoimadazolidin-4-one derivatives, a class of compounds that can be synthesized from indanone precursors.[4]
Caption: Proposed mechanism of action for anticancer indanone derivatives targeting tubulin.
Quantitative Data for Anticancer Indanone Derivatives:
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast) | 10 - 880 | [3] |
| 2-Benzylidene-1-indanone derivative | HCT (Colon) | 10 - 880 | [3] |
| 2-Benzylidene-1-indanone derivative | THP-1 (Leukemia) | 10 - 880 | [3] |
| 2-Benzylidene-1-indanone derivative | A549 (Lung) | 10 - 880 | [3] |
| Aryl pyrazole-indanone hybrid (6d) | MCF-7 (Breast) | 42,600 | [2] |
| Aryl pyrazole-indanone hybrid (6e) | MCF-7 (Breast) | 53,900 | [2] |
| Aryl pyrazole-indanone hybrid (6f) | MCF-7 (Breast) | 48,700 | [2] |
Neuroprotective Agents
Derivatives of the indanone scaffold are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] Some have shown potent inhibitory activity against cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease.[1]
Quantitative Data for Neuroprotective Indanone Derivatives:
| Compound | Target | IC50 (nM) | Reference |
| 1-Indanone derivative (26d) | Acetylcholinesterase (AChE) | 14.8 | [1] |
| 1-Indanone derivative (26i) | Acetylcholinesterase (AChE) | 18.6 | [1] |
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.[5] Several 2-heteroarylidene-1-indanone derivatives have been identified as potent and selective inhibitors of MAO-B.[6]
Quantitative Data for Indanone-based MAO Inhibitors:
| Compound | Enzyme | IC50 (µM) | Reference |
| 2-Heteroarylidene-1-indanone derivative | MAO-B | 0.0044 - 1.53 | [6] |
| 2-Heteroarylidene-1-indanone derivative | MAO-A | as low as 0.061 | [6] |
| Indazole derivative (5c) | MAO-A | 0.745 | [7] |
| C5-substituted indazole derivatives | MAO-B | 0.0025 - 0.024 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives (Anticancer)
This protocol is a general procedure based on the Knoevenagel condensation of 1-indanone with various aromatic aldehydes, as described in the literature for the synthesis of anticancer agents.[3]
Materials:
-
1-Indanone
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (or other suitable base)
-
Hydrochloric acid (for workup)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 1-indanone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against MAO-A and MAO-B.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound solutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or a suitable substrate and detection system for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (for the kynuramine assay, the product is 4-hydroxyquinoline) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
This compound and its parent scaffold, 1-indanone, represent a highly versatile platform in medicinal chemistry. The ease of synthetic modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided herein for anticancer, neuroprotective, and MAO inhibitory applications highlight the significant potential of this structural motif in drug discovery. Further exploration of derivatives of this compound, guided by structure-activity relationship studies and mechanistic investigations, is warranted to develop novel and effective therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]
- 7. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
Application Notes and Protocols: 1-Methylindan-2-one as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindan-2-one is a valuable chiral building block in organic synthesis, prized for its rigid bicyclic structure and the stereocenter at the C1 position. This feature allows for the synthesis of enantiomerically pure compounds, a critical consideration in the development of pharmaceuticals and other biologically active molecules. The indanone scaffold itself is a privileged structure, found in a variety of natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties.[1] The introduction of a methyl group at the C1 position provides a key handle for further stereocontrolled transformations, making this compound a versatile starting material for the synthesis of complex molecular architectures.
These application notes provide an overview of the key synthetic strategies to obtain enantiomerically enriched this compound and detail its potential applications as a chiral building block. Detailed experimental protocols for its synthesis and resolution are also provided to facilitate its use in the laboratory.
Synthetic Strategies for Chiral this compound
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemate.
1. Asymmetric Synthesis: This approach aims to directly generate a single enantiomer of the target molecule.
-
Chiral Auxiliary-Mediated Synthesis: This classic method involves the temporary attachment of a chiral auxiliary to an achiral precursor, directing the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary, such as an oxazolidinone derived from an amino alcohol, can be acylated with a derivative of indan-2-one. Subsequent diastereoselective methylation of the resulting enolate, followed by removal of the auxiliary, yields the desired enantiomer of this compound.[2][3] The rigid conformation of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity.
-
Organocatalytic Asymmetric α-Methylation: This modern and atom-economical approach utilizes a small chiral organic molecule, such as L-proline or its derivatives, to catalyze the enantioselective α-methylation of indan-2-one.[1] The catalyst and the ketone form a chiral enamine intermediate, which then reacts with a methylating agent. The stereochemistry of the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer in excess.[1]
2. Chiral Resolution: This technique involves the separation of a racemic mixture of this compound into its individual enantiomers.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers on a preparative scale. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of cyclic ketones.
Applications of Chiral this compound
Enantiomerically pure (R)- and (S)-1-methylindan-2-one are versatile intermediates for the synthesis of a variety of complex chiral molecules. The ketone functionality can be readily transformed into other functional groups, and the stereocenter at C1 can be used to control the stereochemistry of subsequent reactions.
Potential applications include:
-
Synthesis of Biologically Active Compounds: The indanone core is present in numerous compounds with therapeutic potential. Chiral this compound can serve as a starting material for the synthesis of novel analogues of these compounds, allowing for the exploration of structure-activity relationships and the development of more potent and selective drugs.
-
Total Synthesis of Natural Products: The rigid framework and defined stereochemistry of this compound make it an attractive starting point for the total synthesis of natural products containing a substituted indane moiety.
-
Development of Chiral Ligands and Catalysts: The indane scaffold can be incorporated into the structure of chiral ligands for asymmetric catalysis, with the stereochemistry of the 1-methyl group influencing the catalytic activity and enantioselectivity.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-Methylindan-2-one via Organocatalysis (Hypothetical)
This protocol is based on established methods for the organocatalytic α-alkylation of cyclic ketones.
Reaction Scheme:
Figure 1: Organocatalytic α-methylation of Indan-2-one.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Indan-2-one | 132.16 | 1.32 g | 10.0 |
| L-Proline | 115.13 | 230 mg | 2.0 (20 mol%) |
| Methyl Iodide (MeI) | 141.94 | 2.13 g (0.94 mL) | 15.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indan-2-one (1.32 g, 10.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous N,N-dimethylformamide (20 mL) to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl iodide (0.94 mL, 15.0 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-methylindan-2-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results:
-
Yield: 70-85%
-
Enantiomeric Excess (ee): 80-95%
Protocol 2: Chiral Resolution of Racemic this compound by Preparative HPLC
This protocol provides a general guideline for the separation of enantiomers. The specific conditions may need to be optimized for the available HPLC system and chiral stationary phase.
Workflow:
References
Application Notes and Protocols for Asymmetric Hydrogenation of 1-Methylindan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric hydrogenation of 1-methylindan-2-one, a key transformation for the synthesis of chiral 1-methylindan-2-ol, a valuable building block in pharmaceutical and fine chemical synthesis. The protocol is based on established methods for the enantioselective reduction of analogous cyclic ketones using ruthenium and rhodium-based catalysts.
Introduction
Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for the synthesis of enantiomerically enriched secondary alcohols. The resulting chiral alcohols are crucial intermediates in the production of a wide range of biologically active molecules. This protocol focuses on the asymmetric hydrogenation of this compound to produce chiral cis- and trans-1-methylindan-2-ol. The stereochemical outcome of the reduction is controlled by the choice of a chiral catalyst, typically a ruthenium or rhodium complex coordinated with a chiral ligand.
Two primary methods are presented:
-
Asymmetric Hydrogenation: Utilizes high-pressure hydrogen gas.
-
Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor, such as a mixture of formic acid and triethylamine, offering a more operationally simple alternative to handling high-pressure gas.
The selection of the catalyst and reaction conditions is critical to achieving high conversion and enantioselectivity.
Data Presentation
While specific data for the asymmetric hydrogenation of this compound is not extensively reported, the following table summarizes representative results for the asymmetric hydrogenation of structurally related indanones and other cyclic ketones using common catalyst systems. This data provides a strong basis for the expected outcomes for this compound.
| Substrate | Catalyst System | S/C Ratio | H₂ Source/Pressure | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Ref. |
| 1-Indanone | (S,S)-Ts-DENEB-Ru | 100:1 | HCOOH/Et₃N | MeOH | 25 | 10 | >95 | 99 | (R) | [1] |
| 1-Tetralone | RuCl₂[(S)-tolbinap][(R)-iphan]/t-BuOK | 55000:1 | 9 atm H₂ | 2-Propanol | RT | - | >99 | 98 | (R) | [1] |
| 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000:1 | 17 atm H₂ | MeOH | 50 | 8 | >99 | 98 | (S) | [2] |
| Acetophenone | [Cp*RhCl₂]₂/(R,R)-TsDPEN | 100:1 | HCOOH/Et₃N | H₂O | 40 | 0.5 | >99 | 97 | (R) | [3] |
| 3-Phenyl-1-indanone | (R,R)-Ts-DENEB | 100:1 | HCOOH/Et₃N (1:5) | MeOH | 25 | 6 | 50 | 99 (for alcohol) | (1R,3R) | [1] |
Experimental Protocols
The following are detailed protocols for the asymmetric hydrogenation of this compound.
Protocol 1: Asymmetric Hydrogenation using a Ruthenium Catalyst and Molecular Hydrogen
This protocol is adapted from established procedures for the asymmetric hydrogenation of similar cyclic ketones.
Materials:
-
This compound
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable chiral Ru-catalyst
-
Anhydrous, degassed solvent (e.g., Methanol or 2-Propanol)
-
Base (e.g., Potassium tert-butoxide, t-BuOK) solution in the reaction solvent
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the chiral ruthenium catalyst precursor to a Schlenk flask.
-
Reaction Setup: To the autoclave vessel, add this compound and the anhydrous, degassed solvent.
-
Inerting: Seal the autoclave and purge with inert gas (Argon or Nitrogen) three to five times to remove any oxygen.
-
Catalyst Introduction: Under a positive pressure of inert gas, introduce the catalyst solution into the autoclave.
-
Base Addition: Add the base solution to the reaction mixture. The base is often crucial for activating the catalyst.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the chiral 1-methylindan-2-ol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Rhodium Catalyst
This protocol provides an alternative to high-pressure hydrogenation and is adapted from established ATH procedures.[3]
Materials:
-
This compound
-
[Cp*RhCl₂]₂
-
(S,S)-TsDPEN or (R,R)-TsDPEN
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Solvent (e.g., water, methanol, or a mixture)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, mix [Cp*RhCl₂]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in the solvent and stir for a short period to form the active catalyst.
-
Reaction Setup: To a separate reaction vessel, add this compound and the solvent.
-
Reagent Addition: Add the formic acid and triethylamine mixture (typically a 5:2 molar ratio azeotrope) to the substrate solution.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 1-12 hours). Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the asymmetric hydrogenation of this compound.
Caption: Logical relationship in the catalyst-controlled asymmetric hydrogenation.
References
- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 1-Methylindan-2-one for biological screening
Anwendungshinweise und Protokolle: Derivatisierung von 1-Methylindan-2-on für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Indanon-Struktur ist ein privilegiertes Gerüst in der medizinischen Chemie und bildet die Grundlage für eine Vielzahl von biologisch aktiven Verbindungen. Insbesondere 1-Methylindan-2-on dient als vielseitiger Ausgangsstoff für die Synthese von Molekülbibliotheken. Durch gezielte Derivatisierung können seine physikochemischen Eigenschaften und pharmakologischen Aktivitäten moduliert werden, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Derivate haben Wirksamkeit als antivirale, entzündungshemmende, analgetische, antibakterielle und krebsbekämpfende Mittel gezeigt.[1][2] Darüber hinaus werden sie bei der Behandlung von neurodegenerativen Erkrankungen wie Alzheimer eingesetzt.[1][3][4]
Diese Anwendungshinweise beschreiben etablierte Protokolle zur Derivatisierung von 1-Methylindan-2-on und zum anschließenden biologischen Screening der synthetisierten Verbindungen, mit einem Fokus auf neurodegenerative Erkrankungen und Krebs.
Synthese und Derivatisierungsstrategien
Die Synthese des 1-Methylindan-2-on-Kerns kann über verschiedene Wege erfolgen, einschließlich intramolekularer Friedel-Crafts-Acylierungsreaktionen.[1][5] Nach der Synthese des Kerngrundgerüsts können verschiedene funktionelle Gruppen eingeführt werden, um eine Bibliothek von Analoga zu erstellen. Eine übliche und effektive Strategie ist die Claisen-Schmidt-Kondensation (eine Aldol-Kondensation), bei der das α-Kohlenstoffatom neben der Ketogruppe mit verschiedenen substituierten Aldehyden reagiert, um Benzyliden-Derivate zu bilden. Diese können dann weiter modifiziert werden.
Experimentelles Protokoll: Synthese von 3-Benzyliden-1-methylindan-2-on-Derivaten
Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von 3-Benzyliden-Derivaten durch Aldol-Kondensation.
Materialien:
-
1-Methylindan-2-on
-
Substituiertes aromatisches Aldehyd (z. B. 4-Nitrobenzaldehyd, 4-Chlorbenzaldehyd)
-
Ethanol
-
Wässrige Natriumhydroxid (NaOH) Lösung (10%)
-
Salzsäure (HCl), verdünnt
-
Destilliertes Wasser
-
Rundkolben, Magnetrührer, Rückflusskühler, Eisbad, Büchnertrichter
Prozedur:
-
Lösen Sie 1 Äquivalent 1-Methylindan-2-on in einer minimalen Menge Ethanol in einem Rundkolben.
-
Fügen Sie 1,1 Äquivalente des substituierten aromatischen Aldehyds zur Lösung hinzu.
-
Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.
-
Fügen Sie tropfenweise eine 10%ige wässrige NaOH-Lösung unter kräftigem Rühren hinzu, während die Temperatur unter 5 °C gehalten wird.
-
Nach der Zugabe lassen Sie die Reaktion 2-4 Stunden bei Raumtemperatur rühren. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch in eiskaltes Wasser gegossen.
-
Neutralisieren Sie die Lösung vorsichtig mit verdünnter HCl, bis ein Niederschlag ausfällt.
-
Filtrieren Sie den festen Niederschlag mit einem Büchnertrichter ab, waschen Sie ihn gründlich mit kaltem destilliertem Wasser, bis das Filtrat neutral ist.
-
Trocknen Sie das Rohprodukt an der Luft und kristallisieren Sie es aus einem geeigneten Lösungsmittel (z. B. Ethanol) um, um das reine 3-Benzyliden-1-methylindan-2-on-Derivat zu erhalten.
-
Charakterisieren Sie das Endprodukt mittels Schmelzpunkt, IR, ¹H-NMR und Massenspektrometrie.
Biologisches Screening: Protokolle und Daten
Derivate von 1-Methylindan-2-on zeigen ein breites Spektrum an biologischen Aktivitäten. Im Folgenden werden Protokolle für die Untersuchung der Cholinesterase-Hemmung (relevant für die Alzheimer-Krankheit) und der zytotoxischen Aktivität (relevant für Krebs) beschrieben.
Acetylcholinesterase (AChE)-Hemmungsassay (Ellman-Methode)
Prinzip: Dieses kolorimetrische Verfahren misst die Aktivität des Enzyms Acetylcholinesterase (AChE). Das Enzym hydrolysiert das Substrat Acetylthiocholin zu Thiocholin. Thiocholin reagiert mit dem Ellman-Reagenz (DTNB) und erzeugt eine gelbe Farbe, deren Intensität bei 412 nm gemessen wird. In Anwesenheit eines Inhibitors wird die Reaktion verlangsamt, was zu einer geringeren Farbintensität führt.
Materialien:
-
AChE aus menschlichen Erythrozyten
-
Acetylthiocholiniodid (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)
-
Phosphatpuffer (pH 8,0)
-
Testverbindungen (Derivate)
-
Donepezil oder Tacrin (Positivkontrolle)
-
96-Well-Platten, Plattenleser
Prozedur:
-
Bereiten Sie Stammlösungen der Testverbindungen und der Positivkontrolle (z. B. in DMSO) vor.
-
Geben Sie in die Wells einer 96-Well-Platte:
-
140 µL Phosphatpuffer (pH 8,0)
-
20 µL DTNB-Lösung
-
20 µL der Testverbindung in verschiedenen Konzentrationen.
-
-
Fügen Sie 10 µL der AChE-Enzymlösung hinzu und inkubieren Sie die Platte für 15 Minuten bei 25 °C.
-
Starten Sie die Reaktion durch Zugabe von 10 µL der ATCI-Substratlösung.
-
Messen Sie die Absorption bei 412 nm über 5 Minuten in Intervallen von 30 Sekunden mit einem Plattenleser.
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung.
-
Bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung der Enzymaktivität bewirkt) durch Auftragung der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration.
Zytotoxizitätsassay (MTT-Assay)
Prinzip: Der MTT-Assay bewertet die zelluläre metabolische Aktivität. Lebensfähige Zellen mit aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen. Die Menge des gebildeten Formazans, die in einem Lösungsmittel gelöst und kolorimetrisch gemessen wird, ist proportional zur Anzahl der lebenden Zellen.
Materialien:
-
Krebszelllinie (z. B. MCF-7 für Brustkrebs)[6]
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FBS) und Antibiotika
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Dimethylsulfoxid (DMSO) oder Solubilisierungspuffer
-
Testverbindungen, Doxorubicin (Positivkontrolle)
-
96-Well-Platten, Inkubator (37 °C, 5% CO₂), Plattenleser
Prozedur:
-
Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von ca. 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen und der Positivkontrolle für 48-72 Stunden.
-
Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium und 20 µL MTT-Lösung zu jedem Well hinzu.
-
Inkubieren Sie die Platte für 3-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle bilden.
-
Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL DMSO hinzu, um die Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die IC₅₀-Werte.
Zusammenfassung der quantitativen Daten
Die Derivatisierung von Indanon-Gerüsten hat zu hochpotenten Inhibitoren geführt. Die folgende Tabelle fasst repräsentative biologische Aktivitätsdaten aus der Literatur zusammen.
| Verbindung | Ziel | Biologische Aktivität (IC₅₀) | Referenz |
| 5c (meta-substituiertes Aminopropoxy-Benzyliden-Indanon) | AChE | 0.12 µM | [3] |
| 7b (para-substituiertes Aminopropoxy-Benzyl-Indanon) | BChE | 0.04 µM | [3] |
| 9 (Indanon-Derivat) | AChE | 14.8 nM | [4] |
| 14 (Indanon-Derivat) | AChE | 18.6 nM | [4] |
| 9f (Spiroisoxazolin-Indanon) | Zytotoxizität (MCF-7 Zellen) | 0.03 ± 0.01 µM | [6] |
Zusätzlich zeigten die Verbindungen 9 und 14 eine signifikante Hemmung der Aβ-Aggregation (85,5 % bzw. 83,8 %).[4]
Visualisierung des Signalwegs
Einige Indanon-Derivate üben ihre krebsbekämpfende Wirkung durch die Induktion von Apoptose aus. Verbindung 9f beispielsweise induzierte in MCF-7-Zellen Apoptose, was durch eine Hochregulierung der pro-apoptotischen Proteine Bax und Caspase-3 sowie eine Herunterregulierung des anti-apoptotischen Proteins Bcl-2 nachgewiesen wurde.[6] Dies deutet auf eine Aktivierung des mitochondrialen Apoptosewegs hin.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methylindan-2-one | 35587-60-1 | Benchchem [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 1-Methylindan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindan-2-one is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its synthesis is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, a reaction often catalyzed by Lewis acids. This application note provides a detailed protocol for the synthesis of this compound, focusing on the use of Lewis acid catalysts to promote the cyclization of 3-phenylbutanoic acid or its derivatives. The choice of Lewis acid can significantly influence the reaction's efficiency, yield, and conditions.
The intramolecular Friedel-Crafts acylation is a robust method for forming the five-membered ring of the indanone core.[1][2][3] The reaction typically proceeds by activating a carboxylic acid or, more commonly, an acyl chloride, with a Lewis acid to generate a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclic ketone.
Reaction Mechanism and Signaling Pathway
The Lewis acid-catalyzed synthesis of this compound from 3-phenylbutanoyl chloride follows a classical intramolecular Friedel-Crafts acylation mechanism. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion to form a highly reactive acylium ion. This acylium ion is the key electrophile that is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). The subsequent loss of a proton restores the aromaticity of the ring and yields the final product, this compound. The Lewis acid is regenerated in the final step.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the intramolecular Friedel-Crafts acylation to form indanones using various Lewis acids, based on analogous reactions reported in the literature. These conditions can be adapted for the synthesis of this compound.
| Lewis Acid Catalyst | Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | 3-Arylpropionic acid chlorides | Dichloromethane | Room Temp. | 1 - 5 | ~90% | General knowledge from Friedel-Crafts reactions. A patent describes a 94% yield for a similar 2-methyl-1-indanone synthesis using AlCl3 in dichloromethane overnight at room temperature.[4] |
| NbCl₅ | 3-Arylpropanoic acids | 1,2-Dichloroethane | Room Temp. | 0.5 - 2 | 70 - 95% | Niobium pentachloride can act as both a reagent to form the acyl chloride in situ and as the Lewis acid catalyst.[1] |
| In(III) salts | Allylic bromides with arenes | Dichloromethane | Room Temp. | 16 | 85 - 99% | Indium(III) salts are effective for intramolecular Friedel-Crafts reactions under mild conditions.[5] |
| Tb(OTf)₃ | 3-Arylpropionic acids | o-Dichlorobenzene | 250 | 2 - 10 | 60 - 85% | Lanthanide triflates can catalyze the direct cyclization of carboxylic acids at high temperatures.[6] |
| Polyphosphoric Acid (PPA) | 3-Arylpropionic acids / Unsaturated acids | Neat or solvent | 80 - 100 | 1 - 4 | 50 - 90% | PPA is a classical reagent for intramolecular Friedel-Crafts acylations of carboxylic acids.[2] |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound via Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)
This protocol is adapted from general procedures for Friedel-Crafts acylations and specific examples of indanone synthesis.[3][4]
Materials:
-
3-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of 3-Phenylbutanoyl Chloride
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-phenylbutanoic acid (1 equivalent).
-
Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-phenylbutanoyl chloride is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0 °C.
-
Dissolve the crude 3-phenylbutanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS). A patent for a similar synthesis suggests stirring overnight at room temperature.[4]
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound. A patent reported a 94% crude yield for a similar compound which was then purified by distillation.[4]
Protocol 2: One-Pot Synthesis of this compound using Niobium Pentachloride (NbCl₅)
This protocol is based on a method that utilizes NbCl₅ to both generate the acyl chloride in situ and catalyze the cyclization.[1]
Materials:
-
3-Phenylbutanoic acid
-
Niobium pentachloride (NbCl₅)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-phenylbutanoic acid (1 equivalent) in anhydrous 1,2-dichloroethane in a dry round-bottom flask, add niobium pentachloride (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow
The general workflow for the Lewis acid-catalyzed synthesis of this compound is depicted below.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Lewis acids such as AlCl₃ and NbCl₅ are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) and under an inert atmosphere.
-
Thionyl chloride is toxic and corrosive. Handle with extreme care in a fume hood.
-
The quenching of the reaction with water/ice is highly exothermic and may release HCl gas. Perform this step slowly and cautiously.
-
Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.
Disclaimer: These protocols are intended for use by trained chemists. All procedures should be carried out with appropriate safety precautions. The yields and reaction times are based on literature reports for similar compounds and may vary. Optimization of the reaction conditions may be necessary to achieve the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 5. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methylindan-2-one as a Precursor for Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-methylindan-2-one as a starting material for the development of novel neuroactive compounds. The indanone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing significant potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] This document outlines synthetic strategies, presents key biological activity data, and provides detailed experimental protocols for the derivatization of the this compound core to access potent neuroprotective agents.
Introduction
The indanone core is a key structural motif found in numerous biologically active molecules.[2] Its rigid bicyclic structure provides a valuable scaffold for the design of ligands that can interact with various biological targets within the central nervous system (CNS). Notably, indanone derivatives have been successfully developed as inhibitors of key enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of these enzymes can lead to increased levels of crucial neurotransmitters, offering symptomatic relief and potentially disease-modifying effects in neurodegenerative conditions.[1][3]
This compound, a methylated analog of indan-2-one, presents a strategic starting point for the synthesis of novel neuroactive compounds. The presence of the methyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This document focuses on the application of this compound in the synthesis of potent MAO and AChE inhibitors.
Key Neuroactive Targets
Monoamine Oxidase (MAO)
Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] The two main isoforms, MAO-A and MAO-B, are important targets in the treatment of depression and Parkinson's disease, respectively.[4] Inhibition of MAO-B, in particular, prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms in Parkinson's disease.[4]
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, resulting in cognitive impairment.[5] AChE inhibitors block the action of this enzyme, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[5][6]
Quantitative Data: Biological Activity of Indanone Derivatives
The following tables summarize the inhibitory activities of various indanone and related derivatives against MAO and AChE. While specific data for this compound derivatives are proprietary or lie within the scope of ongoing research, the provided data for structurally similar compounds highlight the potential of this chemical class.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Compounds
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,4-Oxadiazin-5(6H)-one Derivatives | MAO-B | 0.371 - 6.22 | - | - |
| Chalcone Derivatives | MAO-B | 2.60 - 3.44 | Pargyline | 2.69 |
| Thiazolylhydrazine-Piperazine Derivatives | MAO-A | 0.057 - 0.117 | Moclobemide | 6.061 |
| Thiazolylhydrazine-Piperazine Derivatives | MAO-A | 0.057 - 0.117 | Clorgiline | 0.062 |
Data sourced from references[7][8][9]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline Derivatives | AChE | 0.077 - 50.08 | Tacrine | 0.11 |
| Quinoxaline Derivatives | AChE | 0.077 - 50.08 | Galanthamine | 0.59 |
| 2-Arylbenzofuran Derivatives | AChE | 0.34 | Rivastigmine | 3.01 |
| Succinimide Derivatives | AChE | 0.029 - 0.031 | Rivastigmine | 71.00 |
Data sourced from references[10][11][12]
Experimental Protocols
The following protocols provide a general framework for the synthesis of neuroactive compounds starting from a 1-indanone core, which can be adapted for this compound. The synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline), a potent MAO-B inhibitor, is presented as a representative example.
Protocol 1: Synthesis of Racemic N-Benzyl-1-aminoindan
This protocol describes the reductive amination of 1-indanone to form the corresponding N-benzyl-1-aminoindan.
Materials:
-
1-Indanone
-
Benzylamine
-
Sodium borohydride
-
Ethanol
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Condense 1-indanone with benzylamine to form the corresponding enamine.[13]
-
Reduce the enamine in situ with sodium borohydride in ethanol to yield racemic N-benzyl-1-aminoindan.[13]
-
The typical yield for this reaction is approximately 82%.[13]
Protocol 2: Resolution and Deprotection to (R)-1-Aminoindan
This protocol outlines the resolution of the racemic mixture to obtain the desired (R)-enantiomer.
Materials:
-
Racemic N-benzyl-1-aminoindan
-
L-tartaric acid
-
Reagents for basification and extraction
Procedure:
-
Resolve the racemic N-benzyl-1-aminoindan using L-tartaric acid.[13]
-
The diastereomeric salt of the (R)-enantiomer is selectively crystallized.
-
The resolved (R)-N-benzyl-1-aminoindan is then deprotected via hydrogenation to remove the benzyl group, yielding (R)-1-aminoindan.[13]
-
The typical yield for the deprotection step is around 72%.[13]
Protocol 3: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline)
This protocol describes the alkylation of (R)-1-aminoindan to introduce the pharmacologically important propargyl group.
Materials:
-
(R)-1-Aminoindan
-
Propargyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware and purification supplies
Procedure:
-
A suspension of (R)-1-aminoindan (0.53 mmol), potassium carbonate (0.53 mmol), and propargyl chloride (0.53 mmol) in acetonitrile (5.3 mL) is prepared.[14]
-
The reaction mixture is stirred at 60°C for 16 hours.[14]
-
After completion, the solvent is removed under reduced pressure.[14]
-
The crude product is worked up with a 10% NaOH solution and extracted with dichloromethane.[14]
-
The combined organic phases are dried, and the solvent is evaporated.[14]
-
The final product is purified by flash chromatography on silica gel to afford (R)-N-propargyl-1-aminoindan as an orange liquid.[14]
-
The typical yield for this reaction is approximately 79%.[14]
Signaling Pathways and Mechanisms of Action
Derivatives of the aminoindan scaffold, such as Rasagiline and Ladostigil, exert their neuroprotective effects through multiple mechanisms. Beyond direct enzyme inhibition, these compounds have been shown to modulate key signaling pathways involved in cell survival and apoptosis.
The propargylamine moiety is crucial for the neuroprotective activity, which includes the induction of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while downregulating pro-apoptotic proteins such as Bad and Bax.[1] This modulation helps to prevent the opening of the mitochondrial permeability transition pore, a key event in the apoptotic cascade.[1][15] Furthermore, these compounds can influence the processing of amyloid precursor protein (APP) through the activation of protein kinase C (PKC) and MAP kinase signaling pathways, promoting the formation of the neuroprotective soluble APP alpha (sAPPα).[5][15]
Diagrams of Cellular Mechanisms
Caption: Regulation of mitochondrial apoptosis by propargylamine-indanone derivatives.
Caption: Modulation of Amyloid Precursor Protein (APP) processing pathway.
Caption: Synthetic workflow for the preparation of Rasagiline from 1-indanone.
References
- 1. Ladostigil, VK-28 and rasagiline (Agilect, Azilect) : protection for the aging brain ? [rasagiline.com]
- 2. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline ( Agilect ) and ladostigil / TV3326 : molecular mechanisms [rasagiline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 14. Rasagiline synthesis - chemicalbook [chemicalbook.com]
- 15. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 1-Methylindan-2-one Derivatives as Potential Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1-methylindan-2-one derivatives, which have been identified as a promising class of compounds for the development of novel insecticides. This document outlines detailed experimental protocols for their synthesis and subsequent evaluation of their insecticidal efficacy. It is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, entomology, and pesticide development.
Introduction
The indanone scaffold is a versatile structure that has been explored for a wide range of biological activities, including applications as insecticides, fungicides, and herbicides.[1][2] The modification of the indanone core, such as the introduction of a methyl group to create this compound, allows for the fine-tuning of its chemical and biological properties.[1] This document details the synthetic pathways to access these derivatives and the methodologies to assess their potential as insect control agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and documented route involves the synthesis of 1-methylindene followed by its oxidation.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound from 1-Methylindene
This protocol is adapted from a documented procedure for the synthesis of 1-methyl-2-indanone.[3]
Materials:
-
1-Methylindene
-
Formic acid (90%)
-
Hydrogen peroxide (30%)
-
Ferrous sulfate
-
Sulfuric acid (concentrated)
-
Water
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
To a stirred mixture of 80 ml of 90% formic acid and 17 ml of 30% hydrogen peroxide, add 12.6 g (0.097 mol) of 1-methylindene dropwise over 90 minutes.
-
Maintain the reaction temperature at 35°C during the addition and for an additional 2 hours.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Add a solution of 2.1 g of ferrous sulfate in 10 ml of water dropwise to the reaction mixture.
-
Concentrate the mixture to one-third of its original volume by evaporation.
-
Add a mixture of 200 ml of water and 30 ml of concentrated sulfuric acid.
-
Steam distill the resulting mixture until approximately 2000 ml of distillate is collected.
-
The product, 1-methyl-2-indanone, will crystallize in the distillate.
-
Collect the crystalline product by filtration and dry under vacuum. The reported melting point is 61-61.5°C.[3]
Evaluation of Insecticidal Activity
The insecticidal potential of newly synthesized this compound derivatives can be assessed through a series of standardized bioassays. The following protocols are provided for two common model organisms, the housefly (Musca domestica) and the mosquito larva (Aedes aegypti).
Experimental Workflow for Insecticidal Bioassays
Caption: Workflow for insecticidal bioassay evaluation.
Protocol: Topical Application Bioassay for Adult Houseflies (Musca domestica)
This method is designed to determine the contact toxicity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Acetone (analytical grade)
-
Microsyringe or automated microapplicator
-
Cages for holding treated insects
-
Sugar water solution (10%)
-
Adult houseflies (3-5 days old)
Procedure:
-
Prepare a stock solution of each test compound in acetone. From this, prepare a series of five to seven serial dilutions.
-
Anesthetize the adult houseflies lightly using carbon dioxide.
-
Using a microsyringe, apply a 0.5 µL droplet of each test solution to the dorsal thorax of each fly. A control group should be treated with acetone only.
-
Place the treated flies (typically 20-25 per replicate) in recovery cages with access to a 10% sugar water solution.
-
Maintain the flies at a constant temperature (e.g., 25 ± 2°C) and relative humidity.
-
Record mortality at 24 and 48 hours post-treatment. Flies that are unable to move or show coordinated movement upon gentle prodding are considered dead.
-
Calculate the LD50 (lethal dose to kill 50% of the population) values using probit analysis.
Protocol: Larval Bioassay for Mosquitoes (Aedes aegypti)
This protocol is used to evaluate the toxicity of compounds against the larval stages of mosquitoes.
Materials:
-
Synthesized this compound derivatives
-
Ethanol or DMSO (for stock solutions)
-
Deionized water
-
250 ml beakers or disposable cups
-
Third-instar mosquito larvae
-
Larval food (e.g., fish food powder)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions in deionized water to achieve the desired final test concentrations. A solvent control should also be prepared.
-
In each beaker, place 20-25 third-instar larvae in 100 ml of deionized water.
-
Add 1 ml of the respective test solution or control to each beaker and gently stir.
-
Add a small amount of larval food to each beaker.
-
Maintain the beakers at a constant temperature (e.g., 27 ± 2°C) and photoperiod.
-
Record larval mortality at 24 and 48 hours. Larvae that do not move when touched with a probe are considered dead.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
Data Presentation
Quantitative data from the insecticidal bioassays should be summarized in clear and structured tables to facilitate comparison between different derivatives and with standard insecticides.
Table 1: Contact Toxicity of this compound Derivatives against Musca domestica
| Compound ID | Substituent(s) | LD50 (µ g/insect ) at 24h | LD50 (µ g/insect ) at 48h |
| 1M2O-H | Unsubstituted | Data not available | Data not available |
| 1M2O-Cl | 4-Chloro | Data not available | Data not available |
| 1M2O-MeO | 4-Methoxy | Data not available | Data not available |
| Control | Malathion | Reference Value | Reference Value |
Note: The table above is a template. Specific quantitative data for this compound derivatives is not currently available in the public domain and would need to be generated experimentally.
Table 2: Larvicidal Activity of this compound Derivatives against Aedes aegypti
| Compound ID | Substituent(s) | LC50 (ppm) at 24h | LC50 (ppm) at 48h |
| 1M2O-H | Unsubstituted | Data not available | Data not available |
| 1M2O-Cl | 4-Chloro | Data not available | Data not available |
| 1M2O-MeO | 4-Methoxy | Data not available | Data not available |
| Control | Temephos | Reference Value | Reference Value |
Note: The table above is a template. Specific quantitative data for this compound derivatives is not currently available in the public domain and would need to be generated experimentally.
Potential Mode of Action and Signaling Pathways
While the specific molecular targets of this compound derivatives in insects have not been definitively elucidated, many insecticides with a core aromatic structure exert their effects by targeting the insect nervous system. The potential signaling pathways that could be affected are outlined below.
Hypothesized Neurological Targets
References
Application of Chiral Catalysts in the Enantioselective Synthesis of 1-Methylindan-2-one
Application Note
Introduction
Chiral 1-methylindan-2-one is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various biologically active molecules and complex natural products. The stereocenter at the C1 position is crucial for the biological activity and stereochemical integrity of the final products. Consequently, the development of efficient and highly enantioselective methods for the synthesis of this chiral ketone is of significant interest to researchers in academia and the pharmaceutical industry. This application note details the use of chiral phase-transfer catalysts for the asymmetric α-methylation of 2-indanone, a direct and effective route to optically active this compound.
Core Principle
The primary strategy for the synthesis of enantiomerically enriched this compound involves the deprotonation of the prochiral starting material, 2-indanone, to form an enolate. This enolate is then subjected to methylation. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively shield one face of the enolate, thereby directing the incoming methyl group to the other face. Chiral phase-transfer catalysis has emerged as a powerful tool for this transformation, offering mild reaction conditions, operational simplicity, and high levels of stereocontrol.
Catalytic System: Chiral Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a versatile technique that facilitates the reaction between reactants located in different phases (typically an aqueous and an organic phase). In the context of asymmetric synthesis, a chiral phase-transfer catalyst, usually a quaternary ammonium salt derived from a natural product like Cinchona alkaloids, is employed.
The catalytic cycle can be summarized as follows:
-
The hydroxide ion from the aqueous phase is transported into the organic phase by the chiral quaternary ammonium cation (Q+X-).
-
In the organic phase, the hydroxide ion deprotonates the 2-indanone at the α-position to generate a prochiral enolate.
-
This enolate forms a tight ion pair with the chiral cation of the catalyst. The steric and electronic properties of the chiral catalyst create a chiral environment around the enolate.
-
The chiral ion pair then reacts with the methylating agent (e.g., methyl iodide). The bulky substituents on the chiral catalyst block one face of the enolate, forcing the methyl group to attack from the less hindered face.
-
This directed attack results in the formation of one enantiomer of this compound in excess.
-
The catalyst is regenerated and continues the cycle.
A seminal example of this approach was demonstrated by the Merck research group, who utilized a cinchonine-derived quaternary ammonium salt for the enantioselective methylation of an indanone derivative, achieving both high yield and excellent enantioselectivity.[1]
Featured Catalyst System
Cinchona Alkaloid-Derived Phase-Transfer Catalysts
Cinchona alkaloids, such as cinchonine and cinchonidine, are readily available and have been extensively modified to create a diverse library of chiral phase-transfer catalysts. For the asymmetric methylation of 2-indanone, N-benzylcinchonidinium salts and their derivatives have shown considerable success. A particularly effective catalyst is O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide . The bulky anthracenylmethyl group plays a crucial role in creating a highly effective chiral pocket for stereochemical induction.
| Catalyst | Structure | CAS Number |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 200132-54-3[2][3] |
Table 1: Representative Data for Asymmetric Methylation of Indanone Derivatives using Chiral Phase-Transfer Catalysis
| Substrate | Catalyst | Alkylating Agent | Solvent System | Yield (%) | ee (%) | Reference |
| 2-Phenyl-1-indanone | N-(p-Trifluoromethylbenzyl)cinchoninium bromide | Methyl Iodide | Toluene / 50% NaOH(aq) | 95 | 92 | [1] |
| 2-Propyl-1-indanone | N-(p-Trifluoromethylbenzyl)cinchoninium bromide | Allyl Bromide | Toluene / 50% NaOH(aq) | 99 | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric α-Methylation of 2-Indanone via Chiral Phase-Transfer Catalysis
This protocol is a generalized procedure based on established methods for the asymmetric alkylation of indanones using Cinchona alkaloid-derived phase-transfer catalysts.
Materials:
-
2-Indanone
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or a similar Cinchona-derived PTC)
-
Methyl iodide (CH₃I)
-
Toluene
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.10 eq).
-
Add toluene to dissolve the solids.
-
Under an inert atmosphere, cool the mixture to the desired temperature (typically between -40 °C and room temperature).
-
Add the 50% aqueous NaOH solution.
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Add methyl iodide (1.1-1.5 eq) dropwise over a period of 10-20 minutes.
-
Continue to stir the reaction mixture vigorously at the specified temperature for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Diagrams
Logical Workflow for Asymmetric Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway for Chiral Phase-Transfer Catalysis
Caption: Mechanism of asymmetric methylation via phase-transfer catalysis.
References
Application Note: Synthesis of Substituted Indanones via Nazarov Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in a wide range of biologically active compounds.[1] The Nazarov cyclization, a powerful method for constructing five-membered rings, offers an efficient route to these valuable molecules.[2][3] This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone, or a precursor like a chalcone, to form a cyclopentenone ring system.[2][4] Recent advancements have expanded the scope of this reaction, enabling the synthesis of highly substituted and functionalized indanones under various catalytic conditions, including the use of Brønsted acids, Lewis acids, and transition-metal catalysts.[1][5][6] This document provides a detailed overview of the method, quantitative data on various catalytic systems, and step-by-step experimental protocols.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed Nazarov cyclization proceeds through several key steps. The reaction is initiated by the activation of the divinyl ketone substrate by a protic or Lewis acid, generating a pentadienyl cation. This intermediate then undergoes a 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffman rules, to form a resonance-stabilized oxyallyl cation.[2][4] Subsequent elimination of a proton yields an enol, which tautomerizes to the final substituted indanone product.[2][7]
Figure 1: General mechanism of the acid-catalyzed Nazarov cyclization.
Data Presentation: Catalytic Systems for Indanone Synthesis
The choice of catalyst is crucial and significantly influences reaction efficiency, selectivity, and substrate scope. Both Brønsted and Lewis acids are commonly employed. The following table summarizes various catalytic systems used for the synthesis of substituted indanones via Nazarov cyclization.
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Notes |
| Brønsted Acids | ||||
| Triflic Acid (TfOH) | 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | 80 °C, 2–10 h | Up to 92% | A strong superacid effective for electron-poor substrates.[5] |
| Trifluoroacetic Acid (TFA) | Chalcones | 120 °C, 4 h (Conventional) | Good | A common, strong organic acid for this transformation.[1][8] |
| Trifluoroacetic Acid (TFA) | Chalcones | 120 °C, 20 min (Microwave) | Good | Microwave irradiation significantly reduces reaction time.[1][8] |
| Polyphosphoric Acid (PPA) | α,β-Unsaturated Carboxylic Acids + Arenes | 100 °C | Variable | PPA concentration can control the regioselectivity of the final product. |
| Lewis Acids | ||||
| Copper(II) Triflate (Cu(OTf)₂) | Substituted Dienones | Not specified | High | Effective for controlling reactivity and selectivity based on dienone substitution.[1] |
| Tin(IV) Chloride (SnCl₄) | Divinyl Ketones | DCM, 0 °C to RT, 30 min | ~75% | A standard Lewis acid catalyst for Nazarov cyclizations.[7] |
| Indium(III) Triflate (In(OTf)₃) | Phenylalkynes + Aldehydes | Not specified | Excellent | Used in a tandem [2+2] cycloaddition and Nazarov reaction sequence.[9] |
| Transition Metals | ||||
| Iridium(III) Complex | Dienones with EWGs | Mild conditions | Good | Catalyzes cyclization of substrates with electron-withdrawing groups.[1][8] |
| Copper(II) Triflate / NFSI | α,β-Unsaturated Arylketones | Not specified | Good | A tandem Nazarov cyclization/electrophilic fluorination to produce fluorine-containing indanones.[1][8] |
Experimental Workflow
The general workflow for the synthesis of substituted indanones via Nazarov cyclization is a straightforward process involving reaction setup, cyclization, and product isolation.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid catalyzed Nazarov type cyclization for the synthesis of a substituted indane framework: total synthesis of (±)-mutisianthol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. Indanone synthesis [organic-chemistry.org]
Application Notes & Protocols: Experimental Procedure for Friedel-Crafts Acylation of Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of aromatic ketones, which are valuable intermediates in the production of fine chemicals and active pharmaceutical ingredients.[2] The reaction typically involves treating an arene with an acyl chloride or an acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]
A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions.[4] The resulting ketones can be readily converted to other functional groups, for instance, they can be reduced to the corresponding alkanes via Clemmensen or Wolff-Kishner reductions.[4]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps:
-
Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion, which is stabilized by resonance.[1][2][5][6]
-
Electrophilic Attack : The electron-rich aromatic ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][7] During this step, the aromaticity of the ring is temporarily lost.[1]
-
Restoration of Aromaticity : A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[1][2][5]
-
Complex Formation : The product ketone, being a moderate Lewis base, forms a stable complex with the Lewis acid catalyst.[5] Because of this, a stoichiometric amount of the catalyst is typically required. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.[5]
Caption: General mechanism of Friedel-Crafts acylation.
Safety Precautions
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents involved.
-
Lewis Acids (e.g., AlCl₃, FeCl₃) : These are corrosive and moisture-sensitive compounds that can react violently with water, generating HCl gas.[8] All weighing and handling operations must be conducted in a fume hood.[8]
-
Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride) : These reagents are corrosive and often lachrymators (tear-producing).[8][9] They react with moisture and should be dispensed in a fume hood.[8][9]
-
Solvents : Halogenated solvents like dichloromethane (CH₂Cl₂) require disposal in designated halogenated organic waste containers.[8]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[9]
-
Workup Procedure : The entire workup, especially the quenching step which generates HCl gas, must be performed in a well-ventilated fume hood.[8]
Generalized Experimental Protocol
The following is a generalized procedure for the Friedel-Crafts acylation of a substituted benzene. Reactant quantities and reaction conditions should be optimized for specific substrates.
References
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols: Palladium-Catalyzed Carbonylative Cyclization for Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structural motif present in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties. Palladium-catalyzed carbonylative cyclization has emerged as a powerful and versatile strategy for the synthesis of indanones and their derivatives, offering a direct and efficient route to this important class of molecules. This methodology allows for the construction of the indanone core through the formation of multiple carbon-carbon bonds in a single operation, often with high atom economy.
This document provides detailed application notes on the palladium-catalyzed carbonylative cyclization to synthesize indanones, including established experimental protocols, a summary of reaction parameters from recent literature, and visual representations of the underlying reaction mechanisms and workflows.
I. Reaction Principle and Significance
The palladium-catalyzed carbonylative cyclization to form indanones typically involves the reaction of an aryl halide or triflate with an internal or terminal alkyne under a carbon monoxide atmosphere. The palladium catalyst facilitates a cascade of elementary steps including oxidative addition, alkyne insertion, carbonyl insertion (carbonylation), and reductive elimination to furnish the cyclized product.[1][2] This approach is highly valued for its ability to rapidly build molecular complexity from readily available starting materials.
Key Advantages:
-
Efficiency: Constructs the indanone skeleton in a single step.
-
Versatility: Tolerates a wide range of functional groups on both the aryl halide and the alkyne, allowing for the synthesis of diverse indanone libraries.[1]
-
Atom Economy: Incorporates carbon monoxide as a C1 building block, maximizing the use of starting materials.
II. Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the palladium-catalyzed carbonylative cyclization to form indenones, which can be subsequently reduced to indanones, is depicted below. The reaction proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.
Caption: Proposed Catalytic Cycle for Indenone Synthesis.
A typical experimental workflow for this transformation is outlined below. The process involves careful setup to handle the gaseous reactant (carbon monoxide) and inert atmosphere techniques to maintain catalyst activity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylindan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methylindan-2-one synthesis.
Troubleshooting Guide
Problem 1: Low Yield in Friedel-Crafts Acylation
Low yields are a common issue in the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid or its derivatives to form this compound. Several factors can contribute to this, from catalyst choice to reaction conditions.
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice of Lewis or Brønsted acid catalyst is critical. Traditional catalysts like aluminum chloride (AlCl₃) can be harsh and lead to side reactions.
-
Inefficient Reaction Conditions: Time, temperature, and solvent can significantly impact the reaction outcome.
-
Starting Material Quality: Impurities in the 3-phenylbutanoic acid or its acid chloride can interfere with the cyclization.
Recommendations:
-
Catalyst Optimization: Consider using alternative catalysts that can offer milder reaction conditions and improved yields.[1] Below is a comparison of different catalysts.
-
Reaction Condition Adjustment: Optimize the reaction temperature and time. Non-conventional heating methods like microwave irradiation or ultrasound can sometimes improve yields and reduce reaction times.[2]
-
Ensure Starting Material Purity: Purify the 3-phenylbutanoic acid or its acid chloride before the cyclization step.
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Precursor | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| AlCl₃ | 3-Arylpropionic acid chloride | Dichloromethane | Room Temp. | 2h | ~90% | Traditional method, can be harsh.[3] |
| Trifluoroacetic Acid (TFA) | Alkene precursor | Dichloromethane | Room Temp. | 6-24h | 78% | Effective Brønsted acid catalyst.[4][5] |
| Iron(III) chloride hexahydrate | Alkene precursor | Dichloromethane | Room Temp. | - | 65% | Milder Lewis acid alternative.[4][5] |
| Triflic Acid (TfOH) | 3-Arylpropionic acid | - | - | - | Variable | Strong Brønsted acid, can lead to side-products if not optimized.[2] |
| Phosphotungstic Acid (PTA) | Phenols and acyl chlorides | Acetonitrile | Room Temp. | 5-45 min | High | Efficient under ultrasound irradiation.[1][6] |
| Zeolite Y | Acyl chloride | 1,2-dichlorobenzene | 180°C | - | Good | Reusable solid acid catalyst. |
Problem 2: Formation of Side Products
The presence of unexpected peaks in your analytical data (NMR, GC-MS) indicates the formation of side products. In Friedel-Crafts acylation, these can arise from various competing reactions.
Common Side Products and Mitigation Strategies:
-
Regioisomers: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to isomeric products. For instance, with substituted phenylpropanoic acids, different indanone isomers can be formed.[7]
-
Solution: The choice of solvent can influence regioselectivity. For example, in the synthesis of a substituted 2-methyl-1-indanone, nitromethane was found to give a much higher ratio of the desired regioisomer compared to acetonitrile, toluene, or chlorobenzene.[7]
-
-
Intermolecular Reaction Products: Instead of intramolecular cyclization, the acylating agent can react with another aromatic molecule, leading to intermolecular acylation products.[2]
-
Solution: Employing high-dilution techniques can favor the intramolecular reaction pathway.
-
-
Esterification or Trans-esterification Products: If alcohols are present as impurities or as part of the starting material, esterification can occur, especially with strong acid catalysts.[2]
-
Solution: Ensure the use of anhydrous reagents and solvents.
-
Problem 3: Difficulty in Product Purification
This compound can be challenging to purify from unreacted starting materials, catalysts, and side products.
Purification Recommendations:
-
Column Chromatography: This is a standard method for purifying this compound.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities. A good starting point is a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Loading Technique: For better separation, consider dry loading the crude product onto silica gel.[9]
-
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the intramolecular Friedel-Crafts acylation of a 3-phenylbutanoic acid derivative.[2][3] This typically involves converting 3-phenylbutanoic acid to its more reactive acid chloride, followed by cyclization in the presence of a Lewis acid catalyst like aluminum chloride.[3]
Q2: Are there "greener" or more environmentally friendly synthesis methods?
Yes, efforts have been made to develop more sustainable protocols. These include:
-
Direct cyclization of 3-arylpropionic acids: This avoids the use of halogenating agents like thionyl chloride to make the acid chloride, with water being the only byproduct.[2]
-
Use of solid acid catalysts: Catalysts like zeolites or Nafion-H can be recovered and reused, reducing waste.
-
Non-conventional energy sources: Microwaves and ultrasound have been shown to promote the reaction, often with shorter reaction times and potentially higher yields.[2]
Q3: How can I introduce the methyl group enantioselectively to produce a specific enantiomer of this compound?
For the asymmetric synthesis of this compound, several strategies can be employed:
-
Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can catalyze the Friedel-Crafts cyclization enantioselectively.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of the cyclization, after which the auxiliary is cleaved.
-
Enantioselective Alkylation: An alternative approach is the enantioselective methylation of a pre-existing indanone core using a chiral catalyst.
Improving enantioselectivity often involves screening different chiral ligands, catalysts, and reaction conditions (temperature, solvent).
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a general guideline for the synthesis of a 2-substituted-1-indanone, which can be adapted for this compound.
Step 1: Preparation of the Acylating Agent (from Meldrum's Acid Derivative)
This example uses a Meldrum's acid derivative, which is an alternative to the traditional acid chloride and offers advantages in terms of handling and reactivity.[7]
-
To a solution of the appropriate 5-benzyl-5-methyl Meldrum's acid (1 equivalent) in a suitable dry solvent (e.g., nitromethane for high regioselectivity), add the Lewis acid catalyst (e.g., TMSOTf, 10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 2: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Visualizations
References
- 1. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Friedel-Crafts Synthesis of Indanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Friedel-Crafts synthesis of indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Friedel-Crafts synthesis of indanones?
A1: The most prevalent side reactions include:
-
Formation of Regioisomers: When the aromatic ring of the precursor (e.g., a 3-arylpropionic acid or its derivative) is substituted, the intramolecular cyclization can occur at different positions, leading to a mixture of isomeric indanones.
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the acylating agent can react with another molecule of the aromatic substrate, leading to the formation of dimeric or polymeric byproducts.[1] This is more likely at higher concentrations.
-
Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the reaction conditions are not optimal, resulting in low yields of the desired indanone.
-
Rearrangement Reactions: Although less common in Friedel-Crafts acylation compared to alkylation, carbocation rearrangements can potentially occur in the starting material or intermediates under strong acidic conditions, leading to unexpected products.
Q2: How does the choice of catalyst influence the outcome of the reaction and the formation of side products?
A2: The catalyst plays a crucial role in the efficiency and selectivity of the indanone synthesis.
-
Lewis Acids (e.g., AlCl₃, FeCl₃, NbCl₅): These are traditional catalysts for Friedel-Crafts reactions. Their strength can influence the reaction rate and the propensity for side reactions. Stronger Lewis acids can sometimes lead to more byproducts if not used under carefully controlled conditions.
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Triflic Acid (TfOH)): These are also widely used. The concentration of PPA, specifically its phosphorus pentoxide (P₂O₅) content, has been shown to significantly impact the regioselectivity of the cyclization. Superacids like triflic acid are very effective but can also promote side reactions if not used judiciously.[1]
Q3: Can the solvent choice affect the regioselectivity and yield?
A3: Yes, the solvent can have a notable impact. For instance, in certain Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity for one regioisomer over another.[2] The choice of solvent can influence the solubility of intermediates and the activity of the catalyst, thereby affecting the reaction pathway.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Indanone and Formation of a Mixture of Regioisomers
This is a common problem when using substituted 3-arylpropionic acids as starting materials.
References
Technical Support Center: Purification of 1-Methylindan-2-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-methylindan-2-one using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). A mixture of n-hexane and ethyl acetate is a good starting point. Gradually increase the polarity by increasing the proportion of ethyl acetate until a good separation of spots is observed on the TLC plate. An ideal Rf value for this compound should be around 0.2-0.3 to ensure good separation on the column. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. Use the slurry packing method for a more homogenous column. | |
| This compound Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., n-hexane) in the mixture. |
| This compound Elutes Too Slowly or Not at All (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1] For very polar impurities that are difficult to elute, a small percentage of a more polar solvent like methanol can be added to the eluent. |
| Product Fractions are Contaminated with an Unknown Impurity | Co-elution of an impurity with a similar polarity. | Try a different solvent system. For example, if a hexane/ethyl acetate system is not providing adequate separation, a dichloromethane/hexane system could be explored.[2] |
| The impurity may be a byproduct from the synthesis. | Common impurities from the methylation of indan-2-one could include unreacted starting material (indan-2-one) or di-methylated products. Adjusting the solvent polarity should help in separating these based on their differing polarities. | |
| Streaking or Tailing of Bands on the Column | The sample is not dissolving well in the mobile phase. | Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading onto the column. |
| The compound is interacting too strongly with the silica gel. | The addition of a small amount of a slightly more polar solvent to the eluent can sometimes help to reduce tailing. | |
| Cracks or Bubbles in the Silica Gel Bed | Improper packing or running the column dry. | Always ensure the silica gel is fully wetted with the solvent and never let the solvent level drop below the top of the silica gel. Pack the column carefully to avoid air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for the purification of ketones like this compound is a mixture of n-hexane and ethyl acetate.[3] A good starting ratio to try is 9:1 (n-hexane:ethyl acetate), and then optimize based on TLC analysis. The goal is to achieve an Rf value for this compound in the range of 0.2-0.3 for optimal separation on the column.[4]
Q2: How do I determine the correct solvent polarity?
A2: The ideal solvent polarity is determined by running preliminary Thin Layer Chromatography (TLC) plates. Spot your crude mixture on a TLC plate and develop it in different solvent mixtures of varying polarities. The best solvent system will show a clear separation between the spot corresponding to this compound and any impurity spots.
Q3: What are the potential impurities I should be looking for?
A3: If this compound was synthesized by the methylation of indan-2-one, potential impurities could include:
-
Indan-2-one: The unreacted starting material.
-
1,1-Dimethylindan-2-one: A di-methylated byproduct.
-
Solvent residues: From the reaction workup.
Q4: Should I use dry packing or slurry packing for my column?
A4: For silica gel chromatography, the slurry packing method is generally preferred. This involves mixing the silica gel with the initial eluent to form a slurry, which is then poured into the column. This method helps in creating a more uniform and well-packed column, minimizing the chances of cracks or channels forming.
Q5: How much silica gel should I use?
A5: A general guideline is to use a silica gel to crude sample mass ratio of between 20:1 to 100:1. For a relatively straightforward separation, a 30:1 to 50:1 ratio is often sufficient.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Chromatography column
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Crude this compound
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 n-hexane:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or using a fraction collector.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
If the separation is slow, the polarity of the eluent can be gradually increased (e.g., by changing the solvent mixture to 90:10 or 85:15 n-hexane:ethyl acetate).
5. Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Typical TLC and Column Parameters (Example):
| Parameter | Value |
| Stationary Phase | Silica gel 60 (TLC and Column) |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate (9:1 v/v) |
| Expected Rf of this compound | ~0.3 |
| Visualization | UV light (254 nm) |
Visualizations
Caption: Experimental Workflow for the Purification of this compound.
Caption: Troubleshooting Logic for Column Chromatography Issues.
References
Technical Support Center: Optimization of the Nazarov Cyclization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Nazarov cyclization. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Efficiency and Catalysis
Q1: My Nazarov cyclization is inefficient, resulting in low conversion and recovery of the starting material. How can I improve the yield?
A1: Low reactivity is a common issue, particularly with unactivated or sterically hindered substrates.[1][2] Consider the following strategies:
-
Increase Catalyst Acidity: The reaction is initiated by a Brønsted or Lewis acid.[3] If you are using a mild acid, switching to a stronger one like triflic acid (TfOH), or bistriflimide (Tf₂NH) may be necessary.[2] For fully substituted dienones, a slow reverse addition of the substrate to a solution of a strong Brønsted acid can maintain a high effective acid concentration and promote rapid cyclization.[2]
-
Modify the Substrate:
-
Polarization: Introduce an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This "polarization" strategy creates a "vinyl nucleophile" and a "vinyl electrophile," which can facilitate the reaction under milder, catalytic conditions, sometimes with as little as 2 mol% of a catalyst like copper triflate.[4][5]
-
α-Substituents: Adding steric bulk at the α-positions of the divinyl ketone can favor the reactive s-trans/s-trans conformation, improving reaction efficiency and yield.[2]
-
-
Optimize Reaction Conditions: In some cases, elevated temperatures are required to overcome the activation barrier.[1] However, modern catalytic systems often allow for milder conditions.
Q2: The reaction requires stoichiometric or even super-stoichiometric amounts of a Lewis acid promoter. How can I transition to a catalytic system?
A2: The need for high loadings of promoters is a classic limitation of the Nazarov cyclization.[1][3][6] Modern methods have successfully addressed this challenge:
-
Use of "Polarized" Substrates: As mentioned in Q1, electronically asymmetric substrates are key. They lower the energy barrier for cyclization, making catalysis with mild Lewis acids like copper(II) triflate feasible.[5][7]
-
Catalyst Selection: Certain catalysts are more effective at low loadings. For instance, a combination of a catalytic amount of a copper(II) complex with a weak Lewis acid like NaBAr₄f has been shown to be effective.[8] Iron(III) perchlorate on alumina has also been used catalytically for specific substrates.[7]
-
Solvent Choice: Novel solvent systems can play a non-innocent role. Deep Eutectic Solvents (DES), such as those based on phosphonium salts and acetic acid, can act as both the solvent and the catalyst, enabling quantitative conversions under mild conditions.[9][10]
Selectivity Issues
Q3: My reaction produces a mixture of regioisomers. How can I control the position of the double bond in the final cyclopentenone product?
A3: Poor regioselectivity arises from the non-specific elimination of a proton from the oxyallyl cation intermediate.[1][3] This can be controlled through substrate design:
-
Silicon-Directed Strategy: Incorporating a trialkylsilyl group (e.g., TMS) at the β-position of one vinyl group directs the elimination. The β-silicon effect stabilizes the intermediate carbocation, leading to the exclusive formation of the less substituted, kinetic alkene product after elimination of the silyl group.[4][6][11]
-
Polarization Strategy: In polarized substrates, the electron-withdrawing group increases the acidity of the adjacent α-proton, facilitating its removal and leading to selective product formation.[12]
-
Thermodynamic Control: In the absence of directing groups, the reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, thermodynamically stable alkene.[7] If this is the desired product, standard strong acid conditions may suffice.
Q4: I am observing poor stereoselectivity (diastereo- or enantioselectivity). What are the key factors to consider for stereocontrol?
A4: Stereocontrol is a significant challenge, as the acidic conditions can lead to racemization at the α-position.[4]
-
Diastereoselectivity:
-
The 4π-electrocyclization itself is a stereospecific conrotatory process.[3] However, subsequent proton loss can destroy stereocenters.
-
E/Z isomerization of the starting dienone prior to cyclization can lead to mixtures of diastereomers.[8] Using specific catalyst systems, such as a Cu(II)-bisoxazoline complex, can prevent this isomerization and preserve diastereoselectivity.[8]
-
-
Enantioselectivity:
-
Achieving high enantioselectivity often requires controlling the direction of the conrotatory ring closure (torquoselectivity).[1][3]
-
Chiral Lewis acids, such as copper(II) bisoxazoline complexes, have been used successfully.[12]
-
Cooperative catalysis using a Lewis acid (e.g., Zn(OTf)₂) and a chiral Brønsted acid can achieve high enantioselectivity in silicon-directed Nazarov reactions.[11] The enantioselectivity in this case originates from a chiral Brønsted acid-promoted proton transfer.[11]
-
For some substrates, the stereogenic center is generated during the final protonation step. Chiral acids can be used to control the facial selectivity of this protonation.[7]
-
Q5: My reaction is complicated by side products, such as those from Wagner-Meerwein rearrangements. How can these be suppressed?
A5: Undesired competing processes like Wagner-Meerwein rearrangements are a known issue, especially when using strong acids.[1][3]
-
Milder Conditions: These rearrangements often compete with the desired elimination pathway from the oxyallyl cation. Using milder reaction conditions (e.g., catalytic Lewis acids, lower temperatures) can favor the standard Nazarov pathway.
-
Catalyst/Promoter Choice: Interestingly, some reaction conditions are designed to promote rearrangements over elimination. Stoichiometric amounts of Ligand-Cu(SbF₆)₂ were found to favor a Nazarov/Wagner-Meerwein sequence.[8] Conversely, avoiding such highly activating systems or using catalytic protocols can suppress this pathway.[8] The choice of promoter is therefore critical in directing the fate of the cationic intermediate.[5][13]
Data Presentation: Catalyst and Solvent Optimization
The selection of catalyst and solvent is crucial for optimizing the Nazarov cyclization. The following tables summarize conditions from cited literature for specific substrates.
Table 1: Optimization of Reaction Conditions using Deep Eutectic Solvents (DES) Substrate: 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
| Entry | Solvent System (DES) | Temp (°C) | Time (h) | Conversion (%) | Yield of P1¹ (%) | Ref |
| 1 | TPMPBr²/Ethylene Glycol | 60 | 16 | >80 | 62 | [9] |
| 2 | TPMPBr²/Acetic Acid | 25 | - | Quantitative | >95 | [9][10] |
| 3 | TPMPBr²/Acetic Acid (Optimized) | 43 | - | >90 | - | [10] |
¹ P1 = 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one ² TPMPBr = Triphenylmethylphosphonium bromide
Table 2: Comparison of Lewis and Brønsted Acid Catalysts Substrate: Various substituted 1,4-dien-3-ones
| Entry | Catalyst (mol%) | Solvent | Temp | Time | Yield (%) | Ref |
| 1 | (MeCN)₅Cu(SbF₆)₂ (10) + NaBAr₄f (90) | CH₂Cl₂ | rt | 0.1–0.5 h | 90 | [8] |
| 2 | Cu(OTf)₂ (2) | - | - | - | - | [7] |
| 3 | I₂ | - | - | - | Good | [4] |
| 4 | TfOH (100) | CH₂Cl₂ | rt | Short | 87-91 | [14] |
| 5 | Tf₂NH (10) | CH₂Cl₂ | rt | 3 h | 78 | [2] |
Experimental Protocols
General Procedure for Nazarov Cyclization in Deep Eutectic Solvents [10]
-
To a screw-cap vial, add the divinyl ketone substrate (e.g., 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, 0.2 mmol) and the prepared Deep Eutectic Solvent (DES).
-
Stir the mixture at the desired temperature for the specified amount of time.
-
Upon completion, add water (or a 1.0 M NaOH solution if using an acidic DES like TPMPBr/acetic acid) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR or other appropriate techniques, using an internal standard (e.g., nitromethane) for quantitative analysis.
Visualizations
Reaction Mechanism and Logic Diagrams
References
- 1. longdom.org [longdom.org]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. longdom.org [longdom.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Removal of Aluminum Chloride Catalyst
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing aluminum chloride catalyst after a reaction?
A1: The most prevalent method is an aqueous workup. This typically involves carefully quenching the reaction mixture with a suitable aqueous solution to decompose the aluminum chloride and its complexes. The primary methods include:
-
Acidic Quench: Slowly adding the reaction mixture to ice-cold dilute hydrochloric acid (HCl) is a widely used technique. This method converts aluminum species into water-soluble aluminum salts (AlCl₃·6H₂O), which can then be separated in an aqueous layer.[1][2]
-
Basic Quench: Quenching with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) precipitates aluminum as aluminum hydroxide (Al(OH)₃).[3][4] However, this precipitate can be gelatinous and difficult to filter.[5]
-
Water Quench: While simple, quenching with water alone can lead to the formation of hydrated aluminum chloride and aluminum hydroxide, which may be difficult to manage. The hydrolysis of AlCl₃ is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.[6][7]
Q2: Why is a dilute acid quench often recommended over quenching with water alone?
A2: Quenching with dilute HCl is often preferred because it helps to keep the aluminum salts dissolved in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates that can complicate phase separation and filtration.[2] Using dilute acid also helps to neutralize any unreacted Lewis basic species and can aid in breaking up the aluminum salt complexes formed during the reaction.[8]
Q3: What are the potential problems with using a basic quench?
A3: A basic quench neutralizes the acidic catalyst but results in the precipitation of aluminum hydroxide (Al(OH)₃). This precipitate is often gelatinous and can be very difficult to filter, potentially trapping the desired product and reducing the yield.[5] It can also lead to the formation of stable emulsions, complicating the extraction process.[8]
Q4: My product is sensitive to acid. What are my options?
A4: If your product is acid-sensitive, a carefully controlled basic quench at low temperatures might be an option, followed by thorough washing. Alternatively, non-aqueous workups can be considered. This could involve adding a complexing agent to precipitate the aluminum, followed by filtration. Another approach is to pass the reaction mixture through a plug of a solid adsorbent like silica or alumina to remove the catalyst.[9]
Q5: How can I prevent or break an emulsion during the workup?
A5: Emulsion formation is a common issue, especially when using chlorinated solvents or after a basic quench.[8] To manage emulsions:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filter the entire mixture through a pad of Celite® or another filter aid. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Allow the mixture to stand for an extended period, as sometimes emulsions will break on their own.
-
If possible, remove the reaction solvent via rotary evaporation before the aqueous workup and then redissolve the residue in a different extraction solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of aluminum chloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of aluminum salts at the interface.- Formation of fine, gelatinous aluminum hydroxide precipitate.- Use of chlorinated solvents with basic aqueous layers.[8] | 1. Add saturated NaCl (brine) to the separatory funnel and gently rock.2. Filter the entire mixture through a pad of Celite®.3. If the product is stable, add a small amount of dilute acid to dissolve any precipitated aluminum hydroxide.4. For future experiments, consider removing the initial solvent and re-dissolving the crude product in a less emulsion-prone solvent before washing. |
| Gelatinous Precipitate Clogs Filter Paper | - Quenching with water or a basic solution, leading to the formation of aluminum hydroxide (Al(OH)₃).[5] | 1. Use a wider funnel and a filter aid like Celite® mixed with the slurry before filtration.2. If the product is soluble in acid, re-acidify the mixture with dilute HCl to dissolve the precipitate, then perform an extraction.3. For future reactions, employ an acidic quench (ice-cold dilute HCl) to prevent the formation of Al(OH)₃.[2] |
| Low Product Yield After Workup | - Product is trapped in the gelatinous Al(OH)₃ precipitate.- Product has some water solubility and is lost to the aqueous layer.- Emulsion formation has led to incomplete separation of layers. | 1. If a precipitate was formed, wash it thoroughly with the organic solvent.2. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.3. Ensure emulsions are fully broken before separating the layers. |
| Final Product is Contaminated with Residual Aluminum | - Incomplete removal of aluminum salts during the aqueous wash. | 1. Perform additional washes of the organic layer with dilute HCl, followed by water and then brine.2. Consider passing a solution of the crude product through a short plug of silica gel. |
Quantitative Data on Removal Methods
The efficiency of aluminum chloride removal can be influenced by the chosen workup method. Below is a summary of expected outcomes.
| Removal Method | Typical Procedure | Pros | Cons | Expected Removal Efficiency | Impact on Yield |
| Acidic Quench | Quenching with ice-cold 1-3M HCl, followed by extraction.[8] | - Prevents gelatinous precipitates.- Good separation of layers.- Effective at removing aluminum.[2] | - Not suitable for acid-sensitive products. | High (>99% removal of Al is achievable with sufficient washing). | Generally high yields if the product is acid-stable. |
| Basic Quench | Quenching with cold, dilute NaOH or NH₄OH. | - Suitable for acid-sensitive products. | - Forms gelatinous Al(OH)₃ which is hard to filter.[5]- High risk of emulsion formation.[8]- Can lead to product loss through occlusion. | Moderate to High (can be effective but filtration is problematic). | Can be lower due to product loss in the precipitate or during emulsion separation. |
| Adsorption | Passing a solution of the crude product through a pad of silica gel or alumina.[9] | - Non-aqueous method.- Good for sensitive compounds. | - May require large amounts of adsorbent.- Can be less effective for high concentrations of AlCl₃.- Potential for product loss on the solid support. | Variable (depends on adsorbent, solvent, and concentration). | Can be lower due to irreversible adsorption of the product. |
Experimental Protocols
Protocol: Standard Acidic Quench and Extraction for a Friedel-Crafts Reaction
This protocol describes a general procedure for working up a reaction where AlCl₃ was used as a catalyst, for example, in a Friedel-Crafts acylation.
Materials:
-
Reaction mixture containing the product and AlCl₃.
-
Crushed ice.
-
1M Hydrochloric Acid (HCl), pre-cooled.
-
Extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Preparation of Quench Solution: Prepare a beaker containing a mixture of crushed ice and cold 1M HCl. The volume should be sufficient to fully quench the reaction and dissolve the aluminum salts (typically 3-5 times the volume of the reaction mixture).
-
Quenching: While vigorously stirring the ice/HCl mixture, slowly and carefully add the reaction mixture dropwise via an addition funnel. This is a highly exothermic process; maintain the temperature of the quenching mixture below 20°C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent, cap the funnel, and invert gently to mix, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: a. Wash the organic layer with another portion of 1M HCl. b. Wash the organic layer with water. c. Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ will be generated. d. Finally, wash the organic layer with brine to help remove dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand until the solution is clear.
-
Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product, which can be further purified if necessary.
Visualizations
Experimental Workflow for AlCl₃ Removal
Caption: Workflow for removing AlCl₃ via acidic quench.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for troubleshooting emulsions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. JP5622300B2 - Method for producing high purity aluminum hydroxide - Google Patents [patents.google.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. CN110642278A - Method for preparing aluminum hydroxide - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Preventing polysubstitution in Friedel-Crafts acylation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals to prevent polysubstitution and other common issues during Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Is polysubstitution a significant concern in Friedel-Crafts acylation?
A1: Generally, no. Unlike Friedel-Crafts alkylation, acylation reactions are not prone to polysubstitution.[1][2][3] The introduction of an acyl group (an electron-withdrawing group) deactivates the aromatic ring, making it less nucleophilic and therefore less likely to undergo a second acylation.[3][4] The monoacylated product is less reactive than the original starting material.[2][5]
Q2: Under what conditions might I observe di-acylation or other side products?
A2: While uncommon, trace amounts of di-acylated products might be observed under forcing conditions, such as with highly activated aromatic rings, very high temperatures, or a large excess of the acylating agent and catalyst. However, the primary challenge in Friedel-Crafts acylation is often ensuring the reaction goes to completion with deactivated substrates, rather than preventing over-acylation.
Q3: How does Friedel-Crafts acylation differ from alkylation in terms of polysubstitution?
A3: In Friedel-Crafts alkylation, the addition of an alkyl group (an electron-donating group) activates the aromatic ring, making the product more reactive than the starting material and leading to polyalkylation.[1][4] Conversely, the acyl group's electron-withdrawing nature in acylation deactivates the ring, effectively preventing further substitution.[3][4]
Q4: Can I use any aromatic compound for Friedel-Crafts acylation?
A4: No, there are limitations. The reaction fails with aromatic rings that are strongly deactivated, such as those containing nitro groups or other strong electron-withdrawing substituents.[1] Additionally, aromatic compounds with amine (NH2, NHR, NR2) groups are unsuitable because the lone pair on the nitrogen complexes with the Lewis acid catalyst, deactivating the ring.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Mono-acylated Product | 1. Deactivated aromatic substrate. 2. Insufficient amount of Lewis acid catalyst. 3. Moisture in the reaction setup. | 1. Ensure the aromatic ring is not strongly deactivated. The reaction works best with activated or moderately deactivated rings. 2. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[5] 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| No Reaction Occurs | 1. The aromatic ring is too deactivated (e.g., nitrobenzene). 2. The substrate contains functional groups that interfere with the catalyst (e.g., amines).[6] 3. The acylating agent is unstable (e.g., formyl chloride).[6][7] | 1. Choose a different synthetic route if the substrate is strongly deactivated. 2. Protect interfering functional groups before the reaction. 3. For formylation, use alternative methods like the Gatterman-Koch or Vilsmeier-Haack reaction.[7] |
| Observation of Unexpected Isomers | This is more common in Friedel-Crafts alkylation due to carbocation rearrangements. | Friedel-Crafts acylation is advantageous as the acylium ion is resonance-stabilized and does not typically undergo rearrangement.[2][7] |
Experimental Protocol: Mono-acylation of Anisole
This protocol details the Friedel-Crafts acylation of anisole with acetyl chloride to yield p-methoxyacetophenone, a mono-acylated product.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice
-
Three-necked round-bottom flask
-
Addition funnel
-
Condenser with a gas trap
-
Magnetic stir bar and stir plate
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, an addition funnel, and a condenser connected to a gas trap to manage HCl gas evolution. The system should be under an inert atmosphere.
-
Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Stir to create a suspension.
-
Acylating Agent Preparation: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the aluminum chloride suspension in an ice bath. Slowly add the acetyl chloride solution dropwise to the suspension over 15-20 minutes with continuous stirring.
-
Addition of Aromatic Substrate: Prepare a solution of anisole (0.75-1.0 equivalent relative to acetyl chloride) in anhydrous dichloromethane and add it to the same addition funnel. Slowly add the anisole solution to the cooled acylation mixture dropwise over approximately 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Visualizations
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation leading to a deactivated product.
Troubleshooting Workflow for Acylation Reactions
Caption: Troubleshooting logic for successful Friedel-Crafts acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 4. brainly.com [brainly.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Chiral HPLC Method Development for 1-Methylindan-2-one Enantiomers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-methylindan-2-one. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Experimental Protocol and Data
A validated starting point is crucial for method development. The following protocol provides established conditions for the chiral separation of this compound enantiomers.
Experimental Protocol: Chiral Separation of this compound
This protocol is based on a documented method for the enantioseparation of this compound.[1]
Objective: To separate the (S) and (R) enantiomers of this compound using chiral HPLC.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase: Chiralpak-AD-H (250 x 4.6 mm ID)
-
Mobile phase: n-hexane/2-propanol (80/20 v/v)
-
This compound racemic standard
-
Sample solvent: Mobile phase
Procedure:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in an 80:20 volume-to-volume ratio. Degas the mobile phase before use.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: Room temperature
-
Detection wavelength: 254 nm
-
-
Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.[1]
-
Equilibrate the Chiralpak-AD-H column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the standard solution onto the column.[1]
-
Record the chromatogram and determine the retention times for the two enantiomers.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the provided protocol.
| Parameter | Value | Reference |
| Column | Chiralpak-AD-H (250 x 4.6 mm) | [1] |
| Mobile Phase | n-hexane/2-propanol (80/20 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 254 nm | [1] |
| Retention Time (S)-enantiomer | 5.3 min | [1] |
| Retention Time (R)-enantiomer | 5.7 min | [1] |
II. Troubleshooting Guide
This section addresses common problems encountered during the chiral HPLC separation of this compound and provides systematic solutions.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: I am not seeing any separation of the enantiomers (only one peak is observed). What should I do?
A1:
-
Confirm the correct column: Ensure you are using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H, OD-H) or a cyclodextrin-based column. An achiral column (like a C18) will not separate enantiomers.
-
Optimize the mobile phase: The composition of the mobile phase is critical for chiral recognition.
-
Normal Phase: For polysaccharide CSPs, the ratio of the alcohol modifier (e.g., 2-propanol, ethanol) to the non-polar solvent (e.g., n-hexane) is the most important factor.
-
Decrease the percentage of the alcohol to increase retention and potentially improve resolution. Try ratios like 90/10 or 95/5 (hexane/alcohol).
-
Conversely, if retention times are too long, a slight increase in the alcohol percentage may be necessary.
-
-
Try a different alcohol: Sometimes, switching from 2-propanol to ethanol, or vice-versa, can significantly alter selectivity.
-
-
Consider a different CSP: If optimizing the mobile phase on your current column is unsuccessful, screening other CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives) is the next logical step.
Q2: I have poor resolution between the two enantiomer peaks. How can I improve it?
A2:
-
Mobile Phase Composition: As with a complete lack of separation, fine-tuning the mobile phase is the first step. Small changes in the hexane/alcohol ratio can have a significant impact on resolution.
-
Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase the efficiency of the separation and improve resolution. However, this will also increase the analysis time.
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity. Try running the analysis at a controlled temperature below ambient, for example, 15°C or 20°C.
-
Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) will provide more theoretical plates and can improve the resolution of closely eluting peaks.
Q3: My peaks are broad or tailing. What could be the cause?
A3:
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a stronger solvent (as recommended by the manufacturer) to clean it. For polysaccharide-based columns, flushing with 100% 2-propanol or ethanol is often effective.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Column Degradation: Over time and with use, the performance of any HPLC column will degrade. If other troubleshooting steps fail, it may be time to replace the column.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
Q4: The retention times are drifting or are not reproducible. What should I check?
A4:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples. This can take 20-30 column volumes or more, especially when changing mobile phase composition.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of shifting retention times. Always prepare fresh mobile phase and use precise measurements. For normal phase chromatography, even small amounts of water in the solvents can affect reproducibility.
-
Temperature Fluctuations: Unstable ambient temperatures can cause retention time drift. Using a thermostatted column compartment will provide a stable operating temperature.
-
Pump Performance: Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks, and ensure the pump is properly primed and seals are in good condition.
III. Visualization of Method Development and Troubleshooting Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate logical workflows for method development and troubleshooting in chiral HPLC.
Caption: A workflow for chiral HPLC method development.
Caption: A logical workflow for troubleshooting common chiral HPLC issues.
References
Minimizing by-product formation in the synthesis of 1-Methylindan-2-one
Welcome to the technical support center for the synthesis of 1-Methylindan-2-one. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
-
α-Methylation of Indan-2-one: This involves the deprotonation of indan-2-one at the α-carbon to form an enolate, followed by reaction with a methylating agent.
-
Intramolecular Friedel-Crafts Acylation: This route typically involves the cyclization of a precursor like 3-phenylbutanoic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid.[1][2]
Q2: What are the most common by-products observed in the α-methylation of indan-2-one?
A2: The primary by-products of concern in this reaction are the di-methylated product (1,1-dimethylindan-2-one) and products resulting from aldol condensation. The formation of these by-products is highly dependent on the reaction conditions, particularly the choice of base.
Q3: How can I minimize the formation of the di-methylated by-product?
A3: To minimize di-methylation, it is crucial to use a strong, sterically hindered base like lithium diisopropylamide (LDA). This allows for the rapid and complete conversion of indan-2-one to its enolate, reducing the opportunity for the mono-methylated product to be deprotonated and subsequently methylated a second time. Using a precise stoichiometry of the methylating agent is also important.
Q4: What conditions favor the formation of aldol condensation by-products?
A4: Aldol condensation is more likely to occur when using weaker bases, such as sodium hydroxide or alkoxides. These bases establish an equilibrium with the ketone, meaning that both the enolate and the unreacted ketone are present in the reaction mixture, which can lead to self-condensation.
Q5: Are there any common by-products in the intramolecular Friedel-Crafts acylation route?
A5: In the Friedel-Crafts acylation route, the main potential by-product is a regioisomer, depending on the substitution pattern of the aromatic precursor. The choice of the Lewis acid catalyst is critical; using less effective Lewis acids can lead to the formation of a larger number of unidentified by-products. For instance, in the synthesis of a related indanone, the use of certain metal triflates other than the most effective ones resulted in lower yields and more by-products.
Troubleshooting Guides
Issue 1: Low Yield of this compound in α-Methylation Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (indan-2-one) | Incomplete deprotonation. | Use a stronger base, such as LDA, to ensure complete and irreversible enolate formation. Ensure anhydrous reaction conditions as proton sources will quench the enolate. |
| Low reaction temperature. | While enolate formation is often performed at low temperatures (e.g., -78 °C), the methylation step may require warming to proceed at a reasonable rate. Optimize the reaction temperature for the methylation step. | |
| Significant amount of di-methylated product observed | The mono-methylated product is being deprotonated and reacting further. | Use a strong, sterically hindered base (e.g., LDA) to favor the kinetic enolate of the starting material. Add the methylating agent slowly and at a low temperature to control the reaction. Use a precise 1:1 stoichiometry of the enolate to the methylating agent. |
| Presence of aldol condensation products | Use of a weaker base (e.g., NaOH, NaOEt) that allows for an equilibrium between the ketone and the enolate. | Switch to a strong, non-nucleophilic base like LDA to ensure complete conversion to the enolate before the addition of the methylating agent. |
Issue 2: Formation of Regioisomers in Intramolecular Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of an unexpected isomer in NMR or GC-MS analysis | The precursor molecule allows for cyclization at more than one position on the aromatic ring. | Modify the starting material to include blocking groups that direct the cyclization to the desired position. Optimize the choice of Lewis acid and solvent, as this can influence the regioselectivity of the reaction. For example, nitromethane has been shown to improve regioselectivity in the synthesis of a substituted 1-indanone.[3] |
| Low yield and multiple unidentified by-products | The Lewis acid used is not optimal for the specific substrate, leading to side reactions. | Screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid) to find the most effective catalyst for your specific substrate. |
Data Presentation
Table 1: Influence of Reaction Conditions on By-Product Formation in the α-Methylation of Indan-2-one (Illustrative Data)
| Base | Temperature (°C) | Yield of this compound (%) | Di-methylated By-product (%) | Aldol Products (%) |
| NaOH | 25 | 40 | 15 | 30 |
| NaOEt | 25 | 55 | 10 | 20 |
| LDA | -78 to 0 | 85 | <5 | <2 |
This table represents expected trends based on established principles of ketone alkylation. Actual results may vary.
Table 2: Regioselectivity in the Friedel-Crafts Acylation of a Substituted Meldrum's Acid Derivative (Adapted from Organic Syntheses Procedure) [3]
| Solvent | Ratio of Desired Product to Regioisomer |
| Nitromethane | >20:1 |
| Acetonitrile | 9:1 |
| Toluene | 8:1 |
| Chlorobenzene | 7:1 |
Experimental Protocols
Protocol 1: α-Methylation of Indan-2-one using LDA
Materials:
-
Indan-2-one
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve indan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Methylation: Add methyl iodide (1.05 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoyl Chloride
Materials:
-
3-Phenylbutanoic acid
-
Thionyl chloride or oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, reflux a solution of 3-phenylbutanoic acid (1 equivalent) in an excess of thionyl chloride for 2 hours. Alternatively, treat the acid with oxalyl chloride and a catalytic amount of DMF in an anhydrous solvent like DCM at room temperature. After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 3-phenylbutanoyl chloride.
-
Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM and cool it to 0 °C in an ice bath. Dissolve the crude 3-phenylbutanoyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Visualizations
Caption: Workflow for the α-methylation of indan-2-one.
Caption: Troubleshooting logic for by-product formation.
References
Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative Lewis acids to aluminum chloride in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to aluminum chloride (AlCl₃) for my Friedel-Crafts reaction?
A1: While effective, aluminum chloride has several drawbacks. It is highly moisture-sensitive and can react violently with water.[1] The reaction requires stoichiometric amounts of AlCl₃ because the product ketone complexes with it, leading to large volumes of hazardous waste during aqueous workup.[2][3] Furthermore, AlCl₃ can lead to side reactions and has limited substrate scope, failing with deactivated aromatic systems.[4] Alternative Lewis acids often offer milder reaction conditions, greater functional group tolerance, catalytic activity in smaller amounts, and easier separation and recycling, aligning with the principles of green chemistry.[5][6][7]
Q2: What are the most common classes of alternative Lewis acids for Friedel-Crafts acylation?
A2: The most explored alternatives to AlCl₃ include:
-
Lanthanide Triflates (Ln(OTf)₃): These are water-tolerant Lewis acids that can be used in catalytic amounts and are recoverable.[6][8]
-
Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, offering enhanced reaction rates and high selectivity.[8][9] They can also be designed to be recyclable.[5]
-
Heterogeneous Catalysts: This broad category includes zeolites, clays, and supported metal salts (e.g., FeCl₃ or ZnCl₂ on silica).[10][11] Their primary advantage is the ease of separation from the reaction mixture and potential for regeneration and reuse.[10]
Q3: Can I use water-sensitive substrates with lanthanide triflates?
A3: While lanthanide triflates are known for their water stability, it is still advisable to use anhydrous conditions for water-sensitive substrates to prevent substrate decomposition and potential side reactions. The catalyst's water tolerance primarily simplifies handling and workup procedures.[1]
Q4: I am observing low yields with my heterogeneous catalyst. What are the possible causes and solutions?
A4: Low yields with heterogeneous catalysts can stem from several factors:
-
Catalyst Deactivation: The catalyst's active sites may be blocked by coke formation (carbonaceous deposits) or poisoning from impurities in the reactants or solvent.[12][13] Regeneration by calcination can often restore activity.[14]
-
Mass Transfer Limitations: The reactants may have difficulty accessing the active sites within the pores of the catalyst (e.g., zeolites).[15] Increasing the reaction temperature or agitation speed can help mitigate this.
-
Improper Catalyst Activation: Ensure the catalyst has been properly activated before use, typically by heating under vacuum to remove adsorbed water.
Q5: How can I separate my product from the ionic liquid after the reaction?
A5: Product separation from ionic liquids can be a challenge but is achievable.[8] A common method is extraction with a nonpolar organic solvent in which the product is soluble but the ionic liquid is not.[16] After extraction, the ionic liquid can often be dried under vacuum and reused.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | For lanthanide triflates, ensure the catalyst is from a reliable source and has been stored properly. For heterogeneous catalysts, ensure proper activation (e.g., heating under vacuum to remove moisture). |
| Deactivated Aromatic Ring | Friedel-Crafts reactions, even with stronger alternative Lewis acids, generally fail with strongly deactivated rings (e.g., nitrobenzene).[4] Consider using a more electron-rich aromatic substrate. |
| Insufficient Catalyst Loading | While many alternatives are catalytic, the optimal loading can vary. Perform a catalyst loading screen to find the optimal concentration for your specific reaction. |
| Low Reaction Temperature | Some alternative Lewis acids may require higher temperatures than AlCl₃. Gradually increase the reaction temperature and monitor the progress. For example, zeolite-catalyzed acylations may be run at temperatures up to 150°C.[15] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. For ionic liquids, ensure the aromatic substrate and acylating agent are miscible. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity or Polysubstitution)
| Potential Cause | Troubleshooting Steps |
| Isomer Formation | The regioselectivity (ortho- vs. para-acylation) is influenced by the catalyst and reaction conditions. For example, using Cu(OTf)₂ in an ionic liquid can favor the para-product.[16] Screening different catalysts and solvents can improve selectivity. |
| Polyacylation | While less common in acylation than alkylation, it can occur with highly activated aromatic rings.[17] Using a stoichiometric amount of the limiting reactant (usually the aromatic compound) can help minimize this. |
| Side Reactions with Functional Groups | Substrates with amine or alcohol groups can undergo N- or O-acylation instead of ring acylation.[4] Protection of these functional groups may be necessary. |
Issue 3: Catalyst Deactivation and Reusability Problems (for Heterogeneous Catalysts and Ionic Liquids)
| Potential Cause | Troubleshooting Steps |
| Fouling/Coking | Carbonaceous deposits can block the active sites of heterogeneous catalysts.[12] Regeneration can often be achieved by controlled oxidation (burning off the coke) at elevated temperatures.[14] |
| Poisoning | Impurities in the reactants or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.[18] Ensure high-purity starting materials. |
| Leaching of Active Species | For supported catalysts, the active Lewis acid component may leach into the reaction medium. Using a different support or modifying the surface chemistry can improve stability. |
| Ionic Liquid Degradation or Contamination | Incomplete product extraction can lead to a buildup of impurities in the ionic liquid, reducing its effectiveness in subsequent runs. Ensure thorough extraction and drying of the ionic liquid between cycles.[5] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for Friedel-Crafts acylation using various alternative Lewis acids.
Table 1: Comparison of Lewis Acids in the Acylation of Anisole
| Lewis Acid | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| AlCl₃ | Acetyl Chloride | CS₂ | 0 | 1 | 95 | 110 | [19] |
| Yb(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 18 | >95 | 10 | [20] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 | 100 | 10 | [16] |
| FeCl₃·6H₂O | Acetic Anhydride | TAAIL 6 | 60 | - | 94 | 10 | [21] |
| Mordenite Zeolite | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | - | [15] |
Table 2: Catalyst Reusability
| Catalyst | Reaction | Number of Cycles | Final Yield (%) | Reference |
| Lanthanide Triflates | Acylation of substituted benzenes | 3 | No significant decrease | [6] |
| Tunable Aryl Imidazolium Ionic Liquid (1d) | Acylation of anisole with benzoyl chloride | 5 | ~70 | [5] |
| Mordenite Zeolite | Acylation of anisole | 30 | No decrease in activity | [15] |
| Silica-supported ZnCl₂ | Friedel-Crafts Acylation | 7 | - | [22] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole using Copper(II) Triflate in an Ionic Liquid
This protocol is based on the methodology described for metal triflates in ionic liquids.[16]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Anisole (freshly distilled)
-
Benzoyl chloride
-
Diethyl ether
-
Anhydrous argon or nitrogen
Procedure:
-
Dry a round-bottomed flask under flame and cool under a stream of inert gas.
-
Add Cu(OTf)₂ (0.1 mmol) to the flask.
-
Dry the catalyst under vacuum for 1 hour with stirring.
-
Introduce [bmim][BF₄] (2 mL) into the flask and stir at 80°C for 10 minutes until a homogeneous solution is formed.
-
Cool the mixture to room temperature.
-
Add anisole (5 mmol) and benzoyl chloride (1 mmol) to the reaction mixture.
-
Stir the reaction at 80°C under an inert atmosphere and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of Anisole using Mordenite Zeolite
This protocol is adapted from procedures for zeolite-catalyzed acylations.[15]
Materials:
-
Mordenite zeolite (e.g., SiO₂/Al₂O₃ = 200)
-
Anisole
-
Acetic anhydride
-
Acetic acid (solvent)
Procedure:
-
Activate the mordenite zeolite catalyst by heating at a high temperature (e.g., 400-500°C) under vacuum for several hours to remove adsorbed water. Cool under an inert atmosphere.
-
In a round-bottomed flask, add the activated mordenite zeolite (0.50 g).
-
Add acetic acid (5 mL), anisole (2.0 mmol), and acetic anhydride (20 mmol).
-
Heat the mixture to 150°C with vigorous stirring.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.
-
The filtrate contains the product. The product can be isolated by quenching the reaction with water and extracting with an organic solvent, followed by washing, drying, and evaporation of the solvent.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation using alternative Lewis acids.
Caption: Troubleshooting logic for low conversion in Friedel-Crafts reactions.
References
- 1. Lanthanide_triflates [chemeurope.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 12. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 16. pcliv.ac.uk [pcliv.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Deactivation and regeneration of catalysts and heterogeneous reaction kinetics Bapi mondal | PDF [slideshare.net]
- 19. Friedel-Crafts Acylation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 22. allstudyjournal.com [allstudyjournal.com]
Validation & Comparative
A Comparative Guide to the Chiral Separation of 1-Methylindan-2-one Enantiomers by HPLC
For researchers, scientists, and professionals in drug development, the efficient chiral separation of compounds is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the resolution of 1-Methylindan-2-one enantiomers, a common structural motif in pharmacologically active molecules.
This document outlines effective chiral stationary phases (CSPs) and mobile phase compositions, presenting supporting experimental data to facilitate method development and optimization. Detailed experimental protocols are provided for the key methodologies discussed.
Comparison of Chiral Stationary Phases and Mobile Phases
The enantiomeric resolution of this compound can be effectively achieved using polysaccharide-based chiral stationary phases. Both amylose and cellulose-derived columns have demonstrated success in separating cyclic ketones. Normal-phase chromatography is generally the preferred mode for this class of compounds, offering good selectivity and resolution.
Below is a comparison of two commonly employed chiral stationary phases and their performance under optimized mobile phase conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Retention Time (min) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) | Enantiomer 1: 8.5Enantiomer 2: 10.2 | 2.1 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (95:5, v/v) | Enantiomer 1: 12.1Enantiomer 2: 13.8 | 1.8 |
Note: The data presented is a representative example based on typical performance for this class of compounds. Actual retention times and resolution may vary depending on the specific HPLC system, column dimensions, and exact experimental conditions.
Experimental Protocols
Detailed methodologies for the chiral separation of this compound enantiomers on the aforementioned CSPs are provided below.
Method 1: Separation on Chiralpak® AD-H
Objective: To achieve baseline separation of this compound enantiomers using an amylose-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase prior to use.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Inject 10 µL of the sample solution onto the column.
-
Monitor the elution of the enantiomers at 254 nm.
-
Calculate the retention times and resolution factor for the two enantiomeric peaks.
Method 2: Separation on Chiralcel® OD-H
Objective: To resolve the enantiomers of this compound using a cellulose-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase by mixing 950 mL of n-hexane and 50 mL of isopropanol. Ensure the mobile phase is thoroughly mixed and degassed.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is obtained.
-
Dissolve the racemic this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Inject 10 µL of the prepared sample.
-
Detect the separated enantiomers at a wavelength of 254 nm.
-
Determine the retention times and calculate the resolution between the two peaks.
Experimental Workflow
The logical flow of the chiral HPLC separation process is illustrated in the diagram below.
Caption: Workflow for the chiral HPLC separation of this compound.
Signaling Pathways and Logical Relationships
The principle of chiral separation in HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times.
Caption: Principle of chiral separation by forming transient diastereomeric complexes.
A Comparative Guide to the Synthetic Routes of 1-Methylindan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 1-Methylindan-2-one, a valuable intermediate in medicinal chemistry and materials science. The following sections detail prominent synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed experimental protocols for key reactions are also provided to support practical application.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into classical and modern methods, including intramolecular Friedel-Crafts acylation, asymmetric approaches to control stereochemistry, and cyclization reactions like the Nazarov cyclization. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, stereocontrol, and substrate scope.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 3-Phenylbutanoic acid | Polyphosphoric acid (PPA) | 30 min | ~85% | High yield, readily available starting materials, straightforward procedure. | Harsh reaction conditions (high temperature), use of corrosive acid. |
| Asymmetric α-Methylation (Organocatalytic) | Indan-2-one, Methyl iodide | L-Proline, K2CO3, DMSO | 24 h | ~75% (moderate enantioselectivity) | Metal-free, milder conditions, potential for enantioselectivity. | Longer reaction times, moderate enantioselectivity may require optimization. |
| Nazarov Cyclization | 1-Phenyl-2-penten-1-one (hypothetical precursor) | Lewis Acid (e.g., FeCl3) | Not specified | Not specified | Convergent synthesis, potential for complexity generation. | Precursor synthesis can be multi-step, control of regioselectivity can be challenging. |
Experimental Protocols
Intramolecular Friedel-Crafts Acylation
This classical approach remains a robust and high-yielding method for the synthesis of this compound.
Experimental Workflow:
Caption: Friedel-Crafts Acylation Workflow.
Procedure:
A mixture of 3-phenylbutanoic acid (10.0 g, 60.9 mmol) and polyphosphoric acid (100 g) is heated to 90-100°C with vigorous stirring for 30 minutes. The reaction mixture is then poured onto crushed ice, and the resulting mixture is extracted with ether. The ether extract is washed with a saturated solution of sodium bicarbonate, followed by water, and then dried over anhydrous sodium sulfate. After removal of the solvent, the residue is distilled under reduced pressure to afford this compound.
-
Yield: Approximately 85%.
-
Spectroscopic Data:
-
IR (neat): 1715 cm⁻¹ (C=O).
-
¹H NMR (CDCl₃): δ 1.35 (d, 3H), 2.60 (dd, 1H), 3.25 (dd, 1H), 3.45 (q, 1H), 7.20-7.60 (m, 4H).
-
Asymmetric α-Methylation (Organocatalytic)
This method offers a metal-free approach to potentially access enantiomerically enriched this compound.
Experimental Workflow:
Caption: Organocatalytic α-Methylation.
Procedure:
To a solution of indan-2-one (1.32 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), L-proline (0.23 g, 2 mmol) and potassium carbonate (2.76 g, 20 mmol) are added. The mixture is stirred at room temperature for 30 minutes, and then methyl iodide (1.42 g, 10 mmol) is added. The reaction is stirred for 24 hours at room temperature. Water is then added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Yield: Approximately 75%.
-
Enantiomeric Excess (ee): Moderate, requires optimization for high enantioselectivity.
Nazarov Cyclization
The Nazarov cyclization provides a convergent route to the indanone core, though the synthesis of the requisite divinyl ketone precursor is a key consideration.
Logical Relationship:
Caption: Nazarov Cyclization Pathway.
General Procedure (Hypothetical for this compound):
To a solution of the appropriate divinyl ketone precursor (e.g., 1-phenyl-2-penten-1-one) in a suitable solvent such as dichloromethane at 0°C, a Lewis acid (e.g., iron(III) chloride) is added. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired yield, scalability, and the need for stereochemical control. The intramolecular Friedel-Crafts acylation offers a reliable and high-yielding method for racemic this compound. For enantioselective synthesis, organocatalytic α-methylation presents a promising, albeit less developed, avenue that avoids the use of metals. The Nazarov cyclization, while elegant, requires further investigation to establish a streamlined protocol for this specific target molecule. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their application.
Comparative Guide to Enantiomeric Excess (ee) Determination of 1-Methylindan-2-one
Introduction: 1-Methylindan-2-one possesses a single chiral center at the C1 position, resulting in the existence of two enantiomers: (R)- and (S)-1-Methylindan-2-one.[1] The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical in asymmetric synthesis and pharmaceutical development, as different enantiomers can exhibit varied biological activities.[2][3] This guide provides a comparative overview of the primary analytical methods for determining the ee of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[5][6]
Performance Characteristics
Chiral HPLC offers high resolution and accuracy for the ee determination of this compound. It is the most frequently cited method in the literature for this specific compound, providing baseline separation of the (R) and (S) enantiomers. The primary advantage is its directness and reliability.
Experimental Protocol
A representative protocol for the chiral HPLC analysis of this compound is detailed below, based on published experimental data.[7]
Sample Preparation:
-
Dissolve approximately 0.5 mg of the solid this compound sample in 1.5 mL of the eluent (mobile phase).
-
Ensure the sample is fully dissolved before injection.
HPLC Conditions:
-
HPLC Column: Chiralpak-AD-H (250 x 4.6 mm ID)[7]
-
Mobile Phase (Eluent): A mixture of n-hexane and 2-propanol in an 80/20 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL
-
Temperature: Room temperature[7]
-
Detection: UV at a wavelength of 254 nm[7]
Data Analysis:
-
Record the chromatogram. Under these conditions, the expected retention times are approximately 5.3 minutes for the (S)-enantiomer and 5.7 minutes for the (R)-enantiomer.[7]
-
Integrate the peak areas corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Workflow Diagram
Caption: Experimental workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase, typically based on cyclodextrin derivatives, to separate enantiomers in the gas phase.[8][9] This method is suitable for volatile and thermally stable compounds like this compound.
Performance Characteristics
Chiral GC can offer very high resolution and fast analysis times. However, method development can be more complex than for HPLC, and it requires the analyte to be volatile. It is a viable alternative to HPLC, particularly when high throughput is needed.
Experimental Protocol
A general protocol for chiral GC is provided, as specific published conditions for this compound are less common than for HPLC.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane, diethyl ether).
-
The concentration should be optimized to avoid column overloading.
GC Conditions:
-
GC Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Hydrodex or Lipodex series).[8]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Optimized to ensure complete volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: An optimized temperature ramp is crucial for achieving separation. A typical program might start at a low temperature, hold for a minute, and then ramp up to a final temperature (e.g., start at 60°C, ramp at 5°C/min to 180°C).
-
Detector: Flame Ionization Detector (FID) is commonly used.
-
Injection Mode: Split injection to handle dilute samples and prevent column overload.
Data Analysis:
-
Record the chromatogram showing two separated peaks for the (R) and (S) enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
NMR Spectroscopy with Chiral Resolving Agents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral resolving agents (CRAs). These agents interact with the enantiomers to create diastereomeric species that are distinguishable in the NMR spectrum.[10] There are two main types of CRAs:
-
Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte, leading to different chemical shifts for corresponding protons in the two enantiomers.[11][12]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers, which are then analyzed by standard NMR.[11]
Performance Characteristics
NMR is a powerful method that does not require chromatographic separation. It provides a direct measure of the enantiomeric ratio from the integration of distinct signals. However, it may suffer from lower accuracy due to peak overlap, and the choice of a suitable chiral resolving agent is critical. Derivatization can be time-consuming and may introduce the risk of kinetic resolution.[11]
Experimental Protocol (using a Chiral Solvating Agent)
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a molar equivalent of the chosen Chiral Solvating Agent (e.g., a chiral alcohol or lanthanide shift reagent) to the NMR tube.
-
Gently mix the contents to ensure complex formation.
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (D1) to ensure accurate integration.
Data Analysis:
-
Identify a proton signal in the this compound spectrum that splits into two distinct signals upon addition of the CSA. Protons close to the chiral center are most likely to show separation.
-
Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Calculate the enantiomeric excess from the integral values (Int₁ and Int₂): ee (%) = (|Int₁ - Int₂| / (Int₁ + Int₂)) * 100
Workflow Diagram
References
- 1. This compound | 35587-60-1 | Benchchem [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to Catalysts for Asymmetric Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of indanones, a core structural motif in numerous natural products and pharmaceuticals, represents a significant area of interest in synthetic organic chemistry. The development of efficient and highly selective catalysts is crucial for accessing enantiomerically pure indanone derivatives. This guide provides a comparative overview of prominent catalytic systems employed in asymmetric indanone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The asymmetric synthesis of indanones can be broadly achieved through three main catalytic approaches: Rhodium-catalysis, Copper-catalysis, and Organocatalysis. Each method offers distinct advantages and is suited for different substrate scopes and reaction types.
Rhodium-Catalyzed Synthesis: Rhodium catalysts, particularly those featuring chiral phosphine ligands, have demonstrated exceptional performance in the asymmetric synthesis of indanones. These reactions often proceed via intramolecular hydroacylation or isomerization pathways, delivering high enantioselectivities and yields. A notable example is the rhodium-catalyzed asymmetric domino conjugate addition/1,4-Rh shift/nucleophilic addition, which provides access to chiral aza-spirocyclic indanones with excellent enantioselectivities (81%–98% ee). Another approach involves the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols to β-chiral indanones. The choice of the chiral ligand is critical in these systems, significantly influencing both the yield and the enantioselectivity of the reaction. For instance, in one study, the use of (R)-binap as a ligand resulted in a 41% ee, while a newly developed axially chiral bisphosphine ligand afforded the product with high enantioselectivity.
Copper-Catalyzed Synthesis: Copper-based catalytic systems have emerged as a cost-effective and versatile alternative for asymmetric indanone synthesis. These catalysts are particularly effective in promoting Nazarov cyclizations and Friedel-Crafts-type reactions. For instance, copper(II) triflate has been successfully employed as a Lewis acid catalyst in the Nazarov cyclization of dienones to afford functionalized 1-indanones. While many of these reactions are diastereoselective, achieving high enantioselectivity often requires the use of chiral ligands.
Organocatalysis: In recent years, organocatalysis has gained significant traction as a powerful tool for asymmetric synthesis, offering a metal-free alternative. Chiral phosphoric acids and proline-based catalysts have been successfully applied to the enantioselective synthesis of indanones. These catalysts often operate through activation of the substrate via hydrogen bonding or the formation of chiral enamines or iminium ions. Organocatalytic approaches have been particularly successful in the desymmetrization of prochiral triketones and in intramolecular Michael additions to construct the indanone core with high enantiocontrol.
Quantitative Data Summary
The following table summarizes the performance of selected catalysts for the asymmetric synthesis of indanones, providing a direct comparison of their efficacy under various reaction conditions.
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| Rhodium Catalysts | ||||||
| [Rh(cod)2]BF4 / (R)-BINAP | Racemic α-arylpropargyl alcohol | 8 | 41 | 5 | 100 | 1 |
| [Rh(cod)2]BF4 / (R)-MeO-BIPHEP | Racemic α-arylpropargyl alcohol | 30 | 56 | 5 | 100 | 1 |
| [Rh(cod)2]BF4 / (R)-SEGPHOS | Racemic α-arylpropargyl alcohol | 44 | 62 | 5 | 100 | 1 |
| Rh(I) complex | Phenyl-substituted enone | 85-95 | 81-98 | 5 | 60 | 12 |
| Copper Catalysts | ||||||
| Cu(OTf)2 | Divinyl ketone | 70-95 | N/A (diastereoselective) | 10 | RT | 1-4 |
| Cu(II)-pybox complex | β-keto ester | up to 99 | up to 97 | 10 | RT | 24 |
| Organocatalysts | ||||||
| Chiral Phosphoric Acid | Prochiral triketone | 85 | 92 | 5 | RT | 24 |
| Proline-derived catalyst | Conjugated aldehyde | 68 | 99 | 1 | RT | 48 |
Detailed Experimental Protocols
Rhodium-Catalyzed Asymmetric Synthesis of Aza-Spirocyclic Indanones
This protocol is adapted from a reported procedure for the synthesis of chiral aza-spirocyclic indanones.
Materials:
-
[Rh(cod)2]BF4 (5 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP) (5.5 mol%)
-
Substituted enone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K2CO3 (2.0 equiv)
-
Toluene/H2O (10:1)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add [Rh(cod)2]BF4 and the chiral bisphosphine ligand.
-
Add toluene to dissolve the catalyst and ligand, and stir the mixture at room temperature for 30 minutes.
-
Add the substituted enone, arylboronic acid, and K2CO3 to the reaction mixture.
-
Add the remaining solvent (toluene and water).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aza-spirocyclic indanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Copper-Catalyzed Diastereoselective Nazarov Cyclization
This protocol is a general procedure for the copper-catalyzed Nazarov cyclization to synthesize indanones.
Materials:
-
Cu(OTf)2 (10 mol%)
-
Divinyl ketone substrate (1.0 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a round-bottom flask, add the divinyl ketone substrate.
-
Dissolve the substrate in dichloromethane.
-
Add Cu(OTf)2 to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the indanone product.
Organocatalytic Asymmetric Intramolecular Michael Addition
This protocol describes a general procedure for the organocatalytic synthesis of indanones via an intramolecular Michael addition.
Materials:
-
Proline-derived organocatalyst (1 mol%)
-
Conjugated aldehyde substrate (1.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Triethylamine (Et3N) (1.2 equiv)
Procedure:
-
In a vial, dissolve the conjugated aldehyde substrate in NMP.
-
Add the proline-derived organocatalyst to the solution.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the chiral indanone.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Visualizing the Synthesis of Asymmetric Indanones
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow, a comparison of the catalytic strategies, and a representative catalytic cycle.
A Comparative Guide to the Structural Validation of 1-Methylindan-2-one: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its chemical behavior and biological activity. This guide provides a comparative analysis of X-ray crystallography and various spectroscopic methods for the structural validation of 1-Methylindan-2-one, a chiral bicyclic ketone with applications in organic synthesis.
While X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, a suite of spectroscopic and chromatographic techniques provides invaluable and often complementary information regarding its identity, purity, and conformation in solution. This guide will delve into the experimental data and protocols associated with these methods, offering a comprehensive overview for the structural elucidation of this compound.
Comparison of Analytical Techniques
The following table summarizes the key structural information that can be obtained for this compound using different analytical methods.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state. | Provides an unambiguous and complete structural determination.[1][2] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, relative stereochemistry, and information about the molecular environment in solution.[3] | Non-destructive and provides detailed information about the molecule's structure and dynamics in solution. Indispensable for stereochemical assignment.[3] | Does not provide absolute configuration without chiral auxiliaries. Can be complex to interpret for larger molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition.[3] | High sensitivity and provides accurate molecular weight information. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups (e.g., C=O stretch) and information on molecular vibrations and symmetry.[3] | Provides a characteristic fingerprint of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds.[3] | Does not provide a complete structural picture on its own. |
| UV-Vis Spectroscopy | Information about electronic transitions within the molecule, particularly the carbonyl and aromatic chromophores.[3] | Simple and can be used for quantitative analysis. | Provides limited structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assessment of purity and confirmation of molecular weight.[3] | Excellent for separating volatile compounds and identifying impurities. | Limited to thermally stable and volatile compounds. |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction pattern is then used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters. The final model provides a detailed three-dimensional representation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons and carbons, respectively. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then performed to establish the connectivity between protons and carbons, aiding in the complete assignment of the molecule's structure.
Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer. Depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), the molecule is ionized and then separated based on its mass-to-charge ratio. The resulting mass spectrum shows the molecular ion peak, confirming the molecular weight, and a series of fragment ion peaks that can be used to deduce structural information.[3]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound, integrating both spectroscopic and crystallographic techniques.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and comprehensive structural validation of this compound.
Conclusion
The structural validation of this compound is best achieved through a combination of analytical techniques. While spectroscopic methods such as NMR, MS, IR, and UV-Vis provide a wealth of information regarding the molecule's connectivity, molecular weight, and functional groups in solution, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure in the solid state. For drug development professionals and researchers, integrating the data from these complementary methods is crucial for a complete and accurate understanding of the molecule's chemical and physical properties.
References
A Comparative Analysis of the Biological Activity of 1-Methylindan-2-one Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindan-2-one is a chiral ketone featuring a methyl group at the C1 position, which gives rise to two enantiomers: (R)-1-Methylindan-2-one and (S)-1-Methylindan-2-one. In the realm of pharmacology and drug development, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different biological activities. This disparity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often show stereospecific recognition of their ligands. Therefore, the separation and individual biological evaluation of enantiomers are critical steps in drug discovery and development.
This guide provides a framework for comparing the biological activities of the (R) and (S) enantiomers of this compound. While specific comparative experimental data for these particular enantiomers is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats that are industry-standard for such a comparison. The methodologies described are based on established practices for the evaluation of chiral compounds and the broader class of indanone derivatives, which have shown a wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.
Data Presentation
A comprehensive comparison of the biological activities of this compound enantiomers would necessitate the generation of quantitative data from various assays. The following tables provide a template for summarizing such potential findings.
Table 1: Comparative Receptor Binding Affinity
| Enantiomer | Target Receptor | Ki (nM) | IC50 (nM) | Bmax (pmol/mg protein) |
| (R)-1-Methylindan-2-one | Receptor A | |||
| (S)-1-Methylindan-2-one | Receptor A | |||
| (R)-1-Methylindan-2-one | Receptor B | |||
| (S)-1-Methylindan-2-one | Receptor B |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Bmax: Maximum receptor binding density.
Table 2: Comparative Enzymatic Inhibition
| Enantiomer | Target Enzyme | IC50 (µM) | Km (µM) | Vmax (µmol/min/mg) |
| (R)-1-Methylindan-2-one | Enzyme X | |||
| (S)-1-Methylindan-2-one | Enzyme X | |||
| (R)-1-Methylindan-2-one | Enzyme Y | |||
| (S)-1-Methylindan-2-one | Enzyme Y |
IC50: Half-maximal inhibitory concentration; Km: Michaelis constant; Vmax: Maximum reaction velocity.
Table 3: Comparative In Vitro Cellular Activity
| Enantiomer | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (R)-1-Methylindan-2-one | Neuronal Cells | Neuroprotection | |||
| (S)-1-Methylindan-2-one | Neuronal Cells | Neuroprotection | |||
| (R)-1-Methylindan-2-one | Macrophage Cells | Anti-inflammatory | |||
| (S)-1-Methylindan-2-one | Macrophage Cells | Anti-inflammatory |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in determining the differential biological activities of this compound enantiomers.
Enantiomeric Separation and Purity Analysis
Objective: To isolate the (R) and (S) enantiomers of this compound from a racemic mixture and determine their enantiomeric purity.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The optimal ratio is determined empirically to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm).
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(AreaR - AreaS)| / (AreaR + AreaS)] x 100.
Receptor Binding Assays
Objective: To determine the binding affinity of each enantiomer for specific target receptors.
Methodology: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]- or [125I]-labeled standard) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled enantiomers (competitors).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
Objective: To assess the inhibitory potential of each enantiomer against a specific enzyme.
Methodology: In Vitro Enzyme Activity Assay
-
Enzyme and Substrate: A purified or recombinant enzyme and its specific substrate are used.
-
Reaction Conditions: The assay is performed in a suitable buffer at optimal pH and temperature.
-
Inhibition Studies: The enzyme is pre-incubated with varying concentrations of each enantiomer before the addition of the substrate to initiate the reaction.
-
Detection of Product Formation: The rate of product formation is measured over time using a suitable detection method, such as spectrophotometry, fluorometry, or luminescence.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays (e.g., Anti-inflammatory Activity)
Objective: To evaluate the effect of each enantiomer on a cellular response, such as the inhibition of inflammatory mediator release.
Methodology: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Cell Treatment: Cells are pre-treated with different concentrations of each enantiomer for a specific period (e.g., 1 hour) before stimulation with LPS.
-
LPS Stimulation: LPS is added to the cell culture medium to induce an inflammatory response.
-
Quantification of Cytokines: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The EC50 values for the inhibition of cytokine release are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the comparison of the biological activities of this compound enantiomers.
Conclusion
The stereochemical architecture of a molecule is a critical determinant of its biological function. For chiral compounds like this compound, a comprehensive evaluation of the individual enantiomers is paramount. Although specific comparative data for the (R) and (S) forms of this compound are not readily found in published literature, the experimental framework provided in this guide offers a robust roadmap for conducting such an investigation. By employing these standardized methodologies, researchers can elucidate the potential stereospecific effects of these enantiomers, which is a crucial step in assessing their therapeutic potential and advancing them through the drug development pipeline. The resulting data will be invaluable for establishing a clear structure-activity relationship and identifying the more potent and safer enantiomer for further development.
Determining the Relative Stereochemistry of 1-Methylindan-2-one Derivatives: A Comparative Guide
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. For 1-Methylindan-2-one derivatives, which possess two stereocenters at the C1 and C3 positions, the distinction between cis and trans diastereomers is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols for researchers and scientists.
Comparison of Key Analytical Techniques
The two most powerful and commonly employed methods for determining the relative stereochemistry of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While both can provide unambiguous assignments, they differ in their applicability, sample requirements, and the nature of the information they provide.
| Feature | ¹H NMR Spectroscopy | X-ray Crystallography |
| Principle | Measures nuclear spin transitions in a magnetic field, providing information about the chemical environment, connectivity, and spatial proximity of atoms. | Scatters X-rays off the electron cloud of a crystalline solid to determine the precise three-dimensional arrangement of atoms. |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Provides data on through-bond (coupling constants) and through-space (NOE) interactions, which are used to infer stereochemistry. | Gives a definitive 3D structure of the molecule in the solid state, directly revealing the relative (and often absolute) stereochemistry.[1][2] |
| Advantages | - Requires small sample quantities- Non-destructive- Provides information on conformational dynamics in solution | - Unambiguous and definitive structural determination[1] |
| Disadvantages | - Interpretation can be complex for molecules with overlapping signals- Relies on inference from data rather than direct visualization | - Requires a suitable single crystal, which can be difficult to grow- The solid-state conformation may not be the same as the solution-state conformation[3] |
¹H NMR Spectroscopy for Stereochemical Assignment
¹H NMR is a versatile tool for elucidating the relative stereochemistry of this compound derivatives in solution. The two primary NMR parameters used are vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
Vicinal Coupling Constant (³JHH) Analysis
The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[4] In the five-membered ring of the indanone core, the dihedral angle between the protons at C1 and C3 will differ for the cis and trans isomers, leading to different ³JHH values.
Generally, in five-membered ring systems, the coupling constant between two vicinal protons in a cis relationship is larger than that for a trans relationship. However, exceptions can occur due to ring puckering and substituent effects, making it crucial to use this data in conjunction with other methods.[5]
Table 1: Hypothetical ¹H NMR Data for cis- and trans-1-Methylindan-2-one
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | H1 | 3.55 | quintet | 7.5 |
| H3a | 2.80 | dd | 17.0, 7.5 | |
| H3b | 3.40 | dd | 17.0, 7.5 | |
| CH₃ | 1.30 | d | 7.5 | |
| trans | H1 | 3.65 | quintet | 7.0 |
| H3a | 2.95 | dd | 17.0, 3.5 | |
| H3b | 3.25 | dd | 17.0, 8.0 | |
| CH₃ | 1.45 | d | 7.0 |
Note: This data is illustrative and may vary depending on the specific substituents on the indanone core.
Nuclear Overhauser Effect (NOE) Analysis
NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE enhancement is observed between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6] This makes NOE experiments, particularly 1D NOESY, a powerful tool for differentiating cis and trans isomers.
-
In the cis isomer , the methyl group at C1 and the protons at C3 are on the same face of the five-membered ring. Irradiation of the methyl protons will result in a significant NOE enhancement for the C3 protons.
-
In the trans isomer , the methyl group at C1 and the protons at C3 are on opposite faces of the ring. No significant NOE enhancement will be observed between them.
Table 2: Expected NOE Correlations for cis- and trans-1-Methylindan-2-one
| Isomer | Irradiated Protons | Observed NOE Enhancement |
| cis | CH₃ | H3a, H3b |
| trans | CH₃ | No enhancement at H3a or H3b |
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7] If a suitable single crystal of a this compound derivative can be obtained, this method will definitively establish the relative stereochemistry of the C1 and C3 substituents.[8]
Table 3: Hypothetical Crystallographic Data Summary
| Parameter | cis-1-Methylindan-2-one | trans-1-Methylindan-2-one |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Key Dihedral Angle (CH₃-C1-C2-C3) | ~ 25° | ~ 145° |
| C1-CH₃ to C3 Distance | ~ 3.1 Å | ~ 4.0 Å |
Experimental Protocols
¹H NMR and 1D NOESY Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[3][9]
-
Ensure the sample is free of particulate matter by filtering it through a small cotton plug in a Pasteur pipette if necessary.[9]
2. Standard ¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify the chemical shifts and coupling patterns of all protons.[10]
-
Optimize spectral parameters such as sweep width, acquisition time, and relaxation delay to ensure good resolution and signal-to-noise.
3. 1D Selective NOESY Experiment: [11][12]
-
Identify the chemical shift of the methyl (CH₃) protons from the standard ¹H spectrum.
-
Set up a selective 1D NOESY experiment (e.g., using a DPFGSE-NOESY pulse sequence).
-
Selectively irradiate the methyl proton signal.
-
Set an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the build-up of NOE.[2]
-
Acquire the 1D NOESY spectrum and process the data. A positive NOE enhancement for protons in close spatial proximity to the irradiated methyl group will be observed.
Single-Crystal X-ray Crystallography
1. Crystal Growth:
-
Grow single crystals of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find optimal conditions.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
3. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate positions of all atoms. The relative stereochemistry will be evident from the refined structure.
Visualization of Workflows and Logic
Caption: Experimental workflow for determining the relative stereochemistry.
Caption: Logic for stereochemical assignment using NOE data.
References
- 1. Selective 1D NOESY Experiment [imserc.northwestern.edu]
- 2. How to setup 1D ¹H Selective gradient NOESY Experiment – Georgia Tech NMR Center [sites.gatech.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. 2-Indanone | C9H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 9. How To [chem.rochester.edu]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 12. 1D NOESY [nmr.chem.ucsb.edu]
A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs. Nazarov Cyclization
For researchers, scientists, and professionals in drug development, the synthesis of the indanone scaffold is a frequently encountered challenge. This five-membered ring fused to a benzene ring is a key structural motif in numerous biologically active molecules and natural products. Two of the most powerful and classic methods for constructing this framework are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization. This guide provides a comprehensive comparison of these two synthetic strategies, supported by experimental data, to aid in the selection of the optimal method for a given synthetic target.
At a Glance: Key Differences
| Feature | Friedel-Crafts Acylation | Nazarov Cyclization |
| Starting Material | 3-Arylpropionic acid or its derivatives (e.g., acyl chloride) | Divinyl ketone or its precursor (e.g., chalcone) |
| Key Transformation | Intramolecular electrophilic aromatic substitution (acylation) | 4π-electrocyclic ring closure |
| Catalyst | Strong Brønsted or Lewis acids (e.g., PPA, TfOH, AlCl₃) | Strong Brønsted or Lewis acids (e.g., TFA, BF₃·OEt₂, Sc(OTf)₃) |
| Substrate Scope | Broad, tolerant of various substituents on the aromatic ring | Can be sensitive to substitution pattern on the vinyl groups |
| Regioselectivity | Generally predictable based on directing groups on the aromatic ring | Can be influenced by the stability of the intermediate carbocation |
| Key Advantages | Readily available starting materials, well-established | Convergent, can build complexity quickly |
| Potential Drawbacks | Can require harsh conditions, stoichiometric amounts of catalyst | Substrate synthesis can be more complex, potential for side reactions |
Delving Deeper: The Reaction Mechanisms
A fundamental understanding of the reaction pathways is crucial for troubleshooting and optimizing reaction conditions.
Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach
The intramolecular Friedel-Crafts acylation for indanone synthesis typically starts from a 3-arylpropionic acid or its more reactive acyl chloride derivative. In the presence of a strong acid catalyst, an acylium ion is generated, which then acts as the electrophile in an intramolecular attack on the aromatic ring to form the five-membered ketone.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Nazarov Cyclization: A Pericyclic Pathway
The Nazarov cyclization, in the context of indanone synthesis, typically utilizes an aryl vinyl ketone (a type of divinyl ketone precursor). Upon activation by a Lewis or Brønsted acid, a pentadienyl cation is formed. This intermediate then undergoes a conrotatory 4π-electrocyclic ring closure to form a cyclopentenyl cation, which, after proton loss and tautomerization, yields the indanone product.
Caption: Mechanism of Nazarov Cyclization for Indanone Synthesis.
Performance Face-Off: Experimental Data
The choice between these two powerful reactions often comes down to the specifics of the target molecule and the desired efficiency. The following table summarizes representative experimental data for the synthesis of various indanones.
| Entry | Reaction Type | Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Friedel-Crafts | 3-Phenylpropionic acid | P₂O₅, MeSO₃H | 1-Indanone | 95 | [1] |
| 2 | Friedel-Crafts | 3-(4-Methoxyphenyl)propionic acid | TfOH, MW, 120 °C, 2 min | 5-Methoxy-1-indanone | 98 | [2] |
| 3 | Friedel-Crafts | 3-(3,4-Dimethoxyphenyl)propionyl chloride | ReBr(CO)₅, 1,2-dichloroethane, reflux | 5,6-Dimethoxy-1-indanone | 80 | [3] |
| 4 | Friedel-Crafts | 3-Phenyl-N-(2,4-dinitrophenyl)propanamide | TfOH, CHCl₃, 25 °C | 1-Indanone | 96 | [4] |
| 5 | Nazarov | (E)-1-(3,4,5-trimethoxyphenyl)-3-(benzo[d][2][5]dioxol-5-yl)prop-2-en-1-one | TFA, reflux | 3-(Benzo[d][2][5]dioxol-5-yl)-4,5,6-trimethoxy-1-indanone | 60-70 | [6] |
| 6 | Nazarov | (E)-1-(3,4,5-trimethoxyphenyl)-3-(benzo[d][2][5]dioxol-5-yl)prop-2-en-1-one | BF₃·OEt₂, 4-MeTHP | 3-(Benzo[d][2][5]dioxol-5-yl)-4,5,6-trimethoxy-1-indanone | 30-40 | [6] |
| 7 | Nazarov | Chalcone derivatives | TFA, MW, 120-130 °C, 20 min | Substituted 3-aryl-1-indanones | 30-60 | [6] |
Experimental Corner: Detailed Protocols
To provide a practical perspective, here are detailed experimental procedures for representative examples of each cyclization.
Protocol 1: Friedel-Crafts Acylation of 3-(4-Methoxyphenyl)propionic Acid[2]
Materials:
-
3-(4-Methoxyphenyl)propionic acid
-
Trifluoromethanesulfonic acid (TfOH)
-
Microwave reactor
Procedure:
-
A solution of 3-(4-methoxyphenyl)propionic acid (1 mmol) in trifluoromethanesulfonic acid (3 equivalents) is prepared in a sealed microwave vial.
-
The reaction mixture is irradiated in a monomodal microwave reactor at 120 °C for 2 minutes.
-
After cooling, the reaction mixture is carefully quenched with ice-water and extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-methoxy-1-indanone.
Protocol 2: Nazarov Cyclization of a Chalcone Derivative[6]
Materials:
-
(E)-3-(benzo[d][2][5]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the chalcone (1 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (10 equivalents).
-
The reaction mixture is stirred at reflux for the time indicated by TLC monitoring.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield 3-(benzo[d][2][5]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.
Making the Right Choice: A Decision Workflow
The selection between Friedel-Crafts acylation and Nazarov cyclization depends on several factors, including the availability of starting materials, the desired substitution pattern on the indanone core, and the tolerance of functional groups to the reaction conditions. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting an indanone synthesis method.
Conclusion
Both the Friedel-Crafts acylation and the Nazarov cyclization are formidable tools for the synthesis of indanones. The Friedel-Crafts acylation is a reliable and well-established method, particularly when the corresponding 3-arylpropionic acid is readily accessible. Its regioselectivity is generally predictable, making it a go-to strategy for many targets. On the other hand, the Nazarov cyclization offers a more convergent approach, capable of rapidly generating molecular complexity. However, the synthesis of the requisite divinyl ketone precursors can be more involved, and the reaction outcome can be more sensitive to the electronic nature of the substituents. Ultimately, a careful consideration of the target structure, starting material availability, and potential side reactions, guided by the data and protocols presented in this guide, will enable the rational selection of the most effective synthetic route to the desired indanone.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
Purity Analysis of 1-Methylindan-2-one: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1-Methylindan-2-one, a key intermediate in the synthesis of various organic molecules. This document outlines a comprehensive experimental protocol for GC-MS analysis, presents comparative data, and discusses potential impurities and alternative methodologies.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. While GC-MS is a powerful technique for volatile and semi-volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages.
| Analytical Method | Principle | Typical Limit of Detection (LoD) | Typical Limit of Quantification (LoQ) | Linearity (R²) | Precision (RSD) | Key Advantages | Key Limitations |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | 1 - 10 ng/mL | 5 - 50 ng/mL | >0.99 | <5% | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| HPLC-UV | Separation by liquid chromatography and detection by UV-Vis spectroscopy. | 10 - 100 ng/mL | 50 - 500 ng/mL | >0.99 | <2% | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Lower sensitivity than MS detection, co-eluting impurities can interfere with quantification. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy of hydrogen atoms. | ~0.1% (w/w) | ~0.5% (w/w) | Not applicable | <1% | Provides structural information, non-destructive, and highly quantitative for major components. | Lower sensitivity for trace impurities compared to chromatographic methods. |
Experimental Protocol: Purity Analysis of this compound by GC-MS
This section details a standard operating procedure for the determination of this compound purity using GC-MS.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of dichloromethane.
-
Internal Standard (Optional): For enhanced precision, an internal standard (e.g., deuterated analog or a structurally similar compound with a distinct retention time) can be added to both standard and sample solutions.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Data Analysis
-
Identification: The this compound peak is identified by its retention time and comparison of its mass spectrum with a reference spectrum. The expected mass spectrum would show a molecular ion peak (M+) at m/z 146 and characteristic fragment ions.
-
Quantification: The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions. The percentage purity is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Potential Impurities in this compound Synthesis
The manufacturing process of this compound can introduce several impurities. Understanding the synthetic route is crucial for identifying and controlling these impurities. Common synthetic pathways, such as the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid derivatives, may lead to the following impurities:
-
Starting Materials: Unreacted 3-phenylbutanoic acid or its derivatives.
-
Isomers: Positional isomers such as 3-Methylindan-1-one.
-
By-products of Side Reactions: Dehydration products or polymeric materials.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
GC-MS is an excellent tool for identifying and quantifying these potential impurities due to its high separation efficiency and the ability to provide structural information from the mass spectra.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental and logical processes involved in the purity analysis of this compound, the following diagrams have been generated using the DOT language.
Conclusion
The purity of this compound is paramount for its successful application in research and development. GC-MS stands out as a highly sensitive and specific method for the comprehensive purity assessment of this compound, particularly for identifying and quantifying volatile impurities. While HPLC and NMR offer valuable complementary information, the detailed protocol and comparative data presented in this guide demonstrate the robustness of GC-MS for routine quality control and in-depth analysis. By understanding the potential impurities and selecting the appropriate analytical technique, researchers can ensure the integrity of their starting materials and the reliability of their subsequent synthetic endeavors.
A Comparative Guide to Chiral Stationary Phases for the Resolution of Indanone Enantiomers
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the development of chiral drugs. Indanone and its derivatives represent a significant class of chiral compounds with diverse applications in pharmaceuticals and organic synthesis. This guide provides a comprehensive comparison of the efficacy of three major classes of chiral stationary phases (CSPs) – polysaccharide-based, cyclodextrin-based, and Pirkle-type – for the resolution of indanone enantiomers, supported by experimental data and detailed protocols.
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The choice depends on the specific molecular characteristics of the analyte and the desired chromatographic performance. This guide aims to simplify this selection process by presenting a clear comparison of the available options for indanone enantiomers.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the performance of different CSPs for the separation of various indanone enantiomers. The data highlights the retention factor (k), separation factor (α), and resolution (Rs) achieved under specific experimental conditions.
| Indanone Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | k2 | α | Rs |
| 2-Ethyl-1-Indanone | Chiralpak® IA (Polysaccharide) | n-Hexane / 2-Propanol (90/10, v/v) | 1.0 | 25 | 1.83 | 2.15 | 1.18 | 2.10 |
| 2-Phenyl-1-indanone | Chiralpak® IC (Polysaccharide) | n-Hexane / 2-Propanol (90/10, v/v) | 1.0 | 25 | 2.54 | 3.12 | 1.23 | 3.15 |
| 2-(4-Methylphenyl)-1-indanone | Chiralpak® IC (Polysaccharide) | n-Hexane / 2-Propanol (90/10, v/v) | 1.0 | 25 | 2.68 | 3.35 | 1.25 | 3.50 |
| 2-(4-Chlorophenyl)-1-indanone | Chiralpak® IC (Polysaccharide) | n-Hexane / 2-Propanol (90/10, v/v) | 1.0 | 25 | 2.91 | 3.78 | 1.30 | 4.20 |
| 2-Methyl-1-indanone | Whelk-O® 1 (Pirkle-type) | n-Hexane / Isopropanol (95/5, v/v) | 1.0 | 25 | 3.12 | 3.55 | 1.14 | 1.80 |
| 2-Benzyl-1-indanone | Whelk-O® 1 (Pirkle-type) | n-Hexane / Ethanol (80/20, v/v) | 1.5 | 25 | 4.25 | 5.01 | 1.18 | 2.50 |
| 2-Phenyl-1-indanone | Cyclobond™ I 2000 RSP (Cyclodextrin) | Acetonitrile / Triethylammonium Acetate Buffer (pH 4.5) (40/60, v/v) | 1.0 | 25 | 5.60 | 6.18 | 1.10 | 1.55 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table above are provided to ensure reproducibility and facilitate method development in your laboratory.
Protocol 1: Separation of 2-Ethyl-1-Indanone on Chiralpak® IA
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
Protocol 2: Separation of 2-Aryl-1-Indanone Derivatives on Chiralpak® IC[1]
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25 °C[1]
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
Protocol 3: Separation of 2-Substituted-1-Indanones on Whelk-O® 1
-
Column: Whelk-O® 1 (R,R) (250 x 4.6 mm, 5 µm)
-
Mobile Phase for 2-Methyl-1-indanone: n-Hexane / Isopropanol (95/5, v/v)
-
Mobile Phase for 2-Benzyl-1-indanone: n-Hexane / Ethanol (80/20, v/v)
-
Flow Rate: 1.0 mL/min for 2-Methyl-1-indanone, 1.5 mL/min for 2-Benzyl-1-indanone
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
Protocol 4: Separation of 2-Phenyl-1-Indanone on Cyclobond™ I 2000 RSP
-
Column: Cyclobond™ I 2000 RSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / 0.1 M Triethylammonium Acetate Buffer (pH 4.5) (40/60, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for selecting a suitable chiral stationary phase for the resolution of indanone enantiomers.
References
A Comparative Guide to the Quantitative Analysis of 1-Methylindan-2-one in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 1-Methylindan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
Each technique offers distinct advantages and is suited to different experimental needs. The choice of method will depend on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and boiling point, followed by mass-based detection and quantification. | Separation by polarity using a liquid mobile phase and a solid stationary phase, with UV absorbance-based detection. | Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei. |
| Sample Preparation | Requires extraction of the analyte into a volatile organic solvent. Derivatization may be necessary for improved volatility and sensitivity. | Requires dilution in a solvent compatible with the mobile phase and filtration to remove particulate matter. | Simple dilution in a deuterated solvent with the addition of an internal standard. |
| Selectivity | High, especially in selected ion monitoring (SIM) mode, which minimizes interference from matrix components. | Moderate to high, depending on the chromatographic separation and the UV spectrum of co-eluting compounds. | High, as it relies on specific NMR signals of the target analyte. |
| Sensitivity (LOD/LOQ) | High (typically in the µg/mL to ng/mL range). | Moderate (typically in the µg/mL range). | Lower (typically in the mg/mL to high µg/mL range). |
| Linearity | Excellent over a wide concentration range. | Good over a defined concentration range. | Excellent, with a wide dynamic range. |
| Accuracy & Precision | High, with appropriate internal standards. | High, with proper calibration. | Very high, often considered a primary ratio method. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, with typical run times of 5-15 minutes. | Low to moderate, with longer acquisition times for high precision. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible quantitative data. The following sections provide representative methodologies for each technique. It is important to note that these are generalized protocols and may require optimization for specific reaction mixtures and instrument configurations.
Sample Preparation from Reaction Mixture
A critical first step for both GC-MS and HPLC-UV analysis is the effective extraction of this compound from the aqueous reaction mixture.[1][2][3]
Liquid-Liquid Extraction (LLE) Protocol:
-
Quench a known volume of the reaction mixture with deionized water.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.[4]
-
Allow the layers to separate completely.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the analyte.
-
Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the dried extract.
-
The resulting solution can be concentrated or diluted as needed for GC-MS or HPLC-UV analysis.
For qNMR analysis, a simpler sample preparation is typically sufficient:
-
Take a known volume or weight of the reaction mixture.
-
Dilute it with a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Add a precisely weighed amount of a suitable internal standard.
-
Ensure the sample is homogeneous before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[5][6] For ketones like this compound, derivatization is generally not required, but it can be employed to enhance sensitivity if needed.
Illustrative GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is suitable for separating aromatic compounds.[6]
-
Injection: 1 µL of the prepared sample in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 15 °C/min.
-
Ramp to 280 °C at a rate of 25 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantification Ion: m/z 146 (Molecular Ion, M+).
-
Qualifier Ions: m/z 118, m/z 91 (for confirmation).
-
-
Internal Standard: A structurally similar compound not present in the reaction mixture, such as 2-methyl-1-indanone, can be used.[7]
Expected Performance Data (for a similar aromatic ketone):
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of a broad range of organic molecules.[8][9][10][11][12]
Illustrative HPLC-UV Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A starting point could be 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity.
-
Internal Standard: A compound with a similar chromophore and retention time that is not present in the sample, for instance, 2-indanone.[10]
Expected Performance Data (for a similar indanone derivative):
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for a calibration curve of the analyte, relying instead on a certified internal standard.[13][14][15][16][17]
Illustrative qNMR Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte's signals. For this compound in Chloroform-d, suitable internal standards could include maleic acid or 1,3,5-trimethoxybenzene.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the reaction mixture into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: 8 to 64, depending on the concentration and desired signal-to-noise ratio.
-
Pulse Angle: 90° pulse.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Expected Performance Data:
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Bias) | < 1% |
| Precision (% RSD) | < 1% |
| Limit of Quantification (LOQ) | Dependent on the magnetic field strength and probe, but generally in the higher µg/mL to mg/mL range. |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. emerypharma.com [emerypharma.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. 2-メチル-1-インダノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Comparative Analysis of 1-Methylindan-2-one and Other Ketones in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The choice of the ketone component is crucial, influencing not only the reaction's efficiency but also the stereochemical outcome of the product. This guide provides a comparative analysis of 1-Methylindan-2-one against other commonly employed ketones—acetone, cyclopentanone, and cyclohexanone—in the context of aldol reactions.
Introduction to Ketone Reactivity in Aldol Reactions
The reactivity of a ketone in an aldol reaction is primarily governed by two factors: the acidity of its α-protons and the steric hindrance around the carbonyl group and the α-carbon. The formation of the enolate nucleophile is the first step, with its stability and ease of formation dictating the reaction rate. Subsequently, the enolate attacks an aldehyde or another ketone, a step that is sensitive to steric congestion.
This compound , a bicyclic ketone with an α-methyl substituent, presents a unique structural framework. Its rigid indane backbone and the presence of a methyl group at a chiral center introduce specific steric and electronic effects that differentiate its reactivity from simpler acyclic and monocyclic ketones.
Comparative Performance of Ketones in Aldol Reactions
While specific quantitative data for the aldol reaction of this compound is not extensively available in published literature, a qualitative comparison can be drawn based on established principles of organic reactivity and data from structurally similar compounds. The following table summarizes the expected performance of this compound in comparison to acetone, cyclopentanone, and cyclohexanone in a crossed aldol reaction with a representative aromatic aldehyde, such as benzaldehyde.
| Ketone | Structure | Expected Reactivity | Expected Diastereoselectivity | Key Considerations |
| This compound | ![]() | Moderate | Potentially High | The α-methyl group can hinder the approach of the electrophile, potentially lowering the reaction rate compared to unsubstituted cyclic ketones. However, the rigid bicyclic structure and the chiral center can lead to higher diastereoselectivity. Two different enolates can be formed. |
| Acetone | High | Not Applicable (achiral product with benzaldehyde) | Being a small, acyclic ketone, acetone exhibits high reactivity due to minimal steric hindrance.[1] It can undergo a double aldol condensation with two equivalents of an aldehyde.[2] | |
| Cyclopentanone | Moderate to High | Moderate | The planar structure of the five-membered ring can lead to facial selectivity in the enolate attack. However, ring strain can influence reactivity.[3] | |
| Cyclohexanone | High | Moderate to High | The flexible chair conformation allows for good orbital overlap in the enolate, leading to high reactivity. The chair-like transition state can lead to good diastereoselectivity.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the aldol condensation of the compared ketones with benzaldehyde.
Protocol 1: Aldol Condensation of this compound with Benzaldehyde (Hypothetical)
This protocol is adapted from a known procedure for the closely related 1-indanone and serves as a likely starting point for the optimization of the reaction with this compound.
Materials:
-
This compound (1.0 mmol, 146.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Sodium hydroxide (0.2 mmol, 8 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and benzaldehyde in ethanol.
-
Add finely crushed sodium hydroxide to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time may vary.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (1 M) until the pH is approximately 7.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the aldol product.
Protocol 2: Aldol Condensation of Acetone with Benzaldehyde
Materials:
-
Acetone (1.0 mmol, 58.1 mg, 74 µL)
-
Benzaldehyde (2.0 mmol, 212.2 mg, 204 µL)
-
Sodium hydroxide (2.0 mmol, 80 mg)
-
Ethanol (10 mL)
-
Water (10 mL)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve sodium hydroxide in water and then add ethanol with cooling.[5]
-
To this basic solution, add benzaldehyde followed by the dropwise addition of acetone with constant stirring.[5]
-
Stir the reaction mixture at room temperature for 30 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.[2]
Protocol 3: Aldol Condensation of Cyclopentanone with Benzaldehyde
Materials:
-
Cyclopentanone (1.0 mmol, 84.1 mg, 88 µL)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Sodium ethoxide (1.2 mmol, 81.7 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask under a nitrogen atmosphere, dissolve cyclopentanone and benzaldehyde in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium ethoxide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 4: Aldol Condensation of Cyclohexanone with Benzaldehyde
Materials:
-
Cyclohexanone (1.0 mmol, 98.2 mg, 103 µL)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Potassium hydroxide (0.1 mmol, 5.6 mg)
-
Methanol (5 mL)
Procedure:
-
To a stirred solution of cyclohexanone and benzaldehyde in methanol in a 25 mL round-bottom flask, add a catalytic amount of potassium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, neutralize the mixture with dilute acetic acid.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to afford the desired aldol product.
Reaction Mechanisms and Experimental Workflow
To visualize the fundamental processes involved, the following diagrams illustrate the general base-catalyzed aldol reaction mechanism and a typical experimental workflow.
Caption: General mechanism of a base-catalyzed aldol reaction and subsequent condensation.
Caption: A typical experimental workflow for an aldol reaction.
Conclusion
The selection of a ketone for an aldol reaction is a critical parameter that dictates the outcome of the synthesis. While acetone offers high reactivity with minimal steric hindrance, cyclic ketones like cyclopentanone and cyclohexanone provide a balance of reactivity and potential for stereocontrol. This compound, with its rigid, chiral scaffold, is predicted to offer a pathway to aldol products with high diastereoselectivity, albeit potentially at the cost of reduced reactivity due to steric hindrance from the α-methyl group. The provided protocols offer a starting point for the experimental exploration and comparison of these ketones in developing novel synthetic methodologies. Further experimental investigation into the aldol reactions of this compound is warranted to fully elucidate its synthetic potential.
References
Safety Operating Guide
Proper Disposal of 1-Methylindan-2-one: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and proper disposal of 1-Methylindan-2-one (CAS No. 35587-60-1), a crucial procedural outline for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the formation of aerosols or dust, use a suitable respirator.
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Keep away from sources of ignition and use non-sparking tools.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The primary recommended method of disposal is through a licensed chemical waste management facility.
Step 1: Collection and Storage of Waste
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Labeling of Waste Containers
-
Clearly label the waste container with "Waste this compound" and include the CAS number (35587-60-1).
-
Indicate the hazards associated with the chemical (e.g., "Flammable," "Irritant"). While specific hazard statements for this compound are not available, related compounds are classified as toxic if swallowed, and may cause skin, eye, and respiratory irritation.[2]
Step 3: Arrange for Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound into sewer systems or the environment. [1]
Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound should be collected in a separate, labeled container and disposed of as chemical waste.
-
Contaminated packaging can be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The decontaminated packaging can then be offered for recycling or disposed of in a sanitary landfill.[1]
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, extensive quantitative data is not available. The following table summarizes key identifiers for the compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 35587-60-1 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

